Product packaging for 5,6,7,8-Tetrahydro-2-quinolone(Cat. No.:CAS No. 54802-19-6)

5,6,7,8-Tetrahydro-2-quinolone

货号: B029787
CAS 编号: 54802-19-6
分子量: 149.19 g/mol
InChI 键: SGKURJURKCHGJG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

5,6,7,8-Tetrahydroquinolin-2(1H)-one is a privileged, partially saturated bicyclic lactam that serves as a highly valuable scaffold in medicinal chemistry and organic synthesis. Its core structure, which features a fused cyclohexane-pyridone system, makes it a key intermediate for constructing diverse compound libraries aimed at drug discovery. Researchers utilize this compound extensively as a building block for the development of potent, selective inhibitors for a range of kinase targets, as well as modulators for various enzymes and receptors. The molecule's inherent hydrogen-bond donor and acceptor capabilities, combined with its defined stereochemistry and potential for functionalization at multiple positions, allow for fine-tuning of physicochemical properties and binding interactions. Its primary research value lies in its application in the synthesis of novel therapeutic agents for oncology, neuroscience, and inflammatory diseases. Furthermore, its mechanism of action is context-dependent on the final synthesized derivative; it can be engineered to interact with ATP-binding pockets or allosteric sites, often leading to enhanced selectivity and reduced off-target effects compared to its planar aromatic counterparts. This compound is an essential tool for chemists engaged in structure-activity relationship (SAR) studies and for expanding the exploration of chemical space in the pursuit of new bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B029787 5,6,7,8-Tetrahydro-2-quinolone CAS No. 54802-19-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5,6,7,8-tetrahydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h5-6H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKURJURKCHGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294966
Record name 5,6,7,8-Tetrahydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54802-19-6
Record name 54802-19-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99006
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6,7,8-Tetrahydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,5,6,7,8-hexahydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 5,6,7,8-Tetrahydro-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydro-2-quinolone, also known as 5,6,7,8-tetrahydro-2(1H)-quinolinone, is a heterocyclic organic compound. It belongs to the tetrahydroquinoline class, a scaffold of significant interest in medicinal chemistry and drug development. The tetrahydroquinoline motif is a core component of numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antiproliferative properties. This guide provides a detailed overview of the structure, synthesis, and physicochemical properties of this compound.

Molecular Structure and Properties

The structure of this compound consists of a bicyclic system where a pyridine (B92270) ring is fused to a cyclohexane (B81311) ring. The "tetrahydro" designation indicates that the carbocyclic (cyclohexane) part of the quinoline (B57606) system is fully saturated. The "-2-quinolone" nomenclature specifies the presence of a carbonyl group (C=O) at the C2 position of the pyridinone ring. This structure results in a lactam functionality within the heterocyclic ring.

Physicochemical Data

Quantitative physicochemical and spectroscopic data for this compound are summarized below. While specific experimental spectral peak lists are not extensively reported in publicly available literature, the table includes expected characteristics based on the molecule's structure.

PropertyData
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
CAS Number 54802-19-6
** IUPAC Name**5,6,7,8-Tetrahydroquinolin-2(1H)-one
Synonyms This compound, NSC 99006
¹H NMR Spectroscopy Expected Features: Signals corresponding to the four methylene (B1212753) groups (-CH₂-) of the saturated ring, likely appearing as complex multiplets in the aliphatic region (approx. 1.5-3.0 ppm). Two signals for the vinyl protons on the pyridinone ring in the aromatic/vinylic region (approx. 6.0-7.5 ppm). A broad singlet for the N-H proton of the lactam.
¹³C NMR Spectroscopy Expected Features: A signal for the carbonyl carbon (C=O) in the downfield region (approx. 160-175 ppm). Signals for the four sp³ hybridized carbons of the saturated ring in the aliphatic region (approx. 20-40 ppm). Signals for the sp² hybridized carbons of the pyridinone ring.
Infrared (IR) Spectroscopy Expected Features: A strong characteristic absorption band for the lactam carbonyl (C=O) stretching vibration, typically around 1650-1680 cm⁻¹. A band for the N-H stretching vibration around 3200-3400 cm⁻¹. C-H stretching bands for both sp² and sp³ hybridized carbons.
Mass Spectrometry (MS) Expected Features: The molecular ion peak (M⁺) would be observed at m/z = 149. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO and ethylene (B1197577) from the bicyclic system.

Synthesis Protocols

The synthesis of this compound can be achieved through the catalytic hydrogenation of the corresponding unsaturated precursor, 2-quinolone (carbostyril). This method involves the selective reduction of the carbocyclic ring while preserving the pyridinone ring. Below is a representative protocol for this transformation.

Representative Experimental Protocol: Catalytic Hydrogenation of 2-Quinolone

Objective: To synthesize this compound by reduction of the benzene (B151609) ring of 2-quinolone.

Materials:

  • 2-Quinolone (Carbostyril)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (or Acetic Acid as an alternative solvent)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: A high-pressure hydrogenation vessel (e.g., Parr shaker) is charged with 2-quinolone (1.0 eq).

  • Solvent and Catalyst Addition: Ethanol is added to dissolve the substrate. The 5% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate) is then carefully added to the mixture.

  • Hydrogenation: The reactor is sealed and purged several times with nitrogen gas before being filled with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: The mixture is agitated (e.g., shaken or stirred) at a controlled temperature (e.g., 25-50 °C) for a period of 12-24 hours, or until hydrogen uptake ceases, indicating the reaction is complete.

  • Work-up: After the reaction, the vessel is carefully depressurized and purged with nitrogen.

  • Catalyst Removal: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with a small amount of the solvent (ethanol).

  • Purification: The solvent from the combined filtrate is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Further Purification (if necessary): The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or ethyl acetate) to afford pure this compound.

Experimental and Logical Workflows

Synthesis Workflow Diagram

The following diagram illustrates a common synthetic pathway to this compound.

G cluster_start Starting Material cluster_process Process cluster_reagents Reagents & Conditions cluster_end Product Start 2-Quinolone (Carbostyril) Hydrogenation Catalytic Hydrogenation Start->Hydrogenation Substrate Product This compound Hydrogenation->Product Yields Reagents 1. H₂ Gas (50-100 psi) 2. 5% Pd/C Catalyst 3. Ethanol Solvent 4. 25-50 °C, 12-24h Reagents->Hydrogenation Conditions

Diagram 1: Synthesis workflow for this compound.
Potential Biological Signaling Pathway

Derivatives of the 5,6,7,8-tetrahydroquinoline (B84679) scaffold have been investigated for their anticancer properties. Studies on related compounds, such as certain 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) derivatives, have shown that they can induce cell cycle arrest and apoptosis in cancer cells. This activity is often linked to the induction of mitochondrial membrane depolarization and an increase in cellular reactive oxygen species (ROS). The diagram below illustrates this conceptual signaling pathway.

G Compound Tetrahydroquinoline Derivative Cell Cancer Cell Compound->Cell Cellular Uptake Mito Mitochondrial Membrane Depolarization Cell->Mito Induces ROS Increased Cellular ROS Production Mito->ROS Linked to Caspase Caspase Activation Mito->Caspase Triggers ROS->Caspase Activates Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Executes

Diagram 2: Conceptual signaling pathway for related tetrahydroquinolines.

An In-depth Technical Guide to the Physicochemical Properties of 5,6,7,8-tetrahydro-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5,6,7,8-tetrahydro-2-quinolone, a synthetic intermediate with applications in pharmaceutical synthesis.[1] The information presented herein is intended to support research and development activities by providing essential data on the molecule's characteristics, along with detailed experimental protocols for their determination.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, informing decisions in drug design, formulation development, and pharmacokinetic studies.

PropertyValueSource
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
Melting Point 204-205 °C
Boiling Point ~218-222 °C (estimated)[2]
402.4 ± 18.0 °C (Predicted)
Density ~1.030 g/mL (estimated)[2]
1.13 g/cm³ (Predicted)
Solubility DMF: 20 mg/mL
DMSO: 20 mg/mL
Ethanol: 30 mg/mL
Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL
logP (predicted) 0.9 (for 5,6,7,8-tetrahydroquinolin-6-ol)[3]
pKa (predicted) No data available
CAS Number 54802-19-6[1]

Note: Experimental boiling point and density values are for the closely related compound 5,6,7,8-tetrahydroquinoline (B84679) and serve as an estimate. Predicted values are computationally derived.

Mandatory Visualizations

To elucidate the logical flow of key processes related to the study of this compound, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A Cyclohexanone P1 Michael Addition A->P1 B Ethyl Acrylate B->P1 C Ammonia C->P1 P2 Cyclization P1->P2 Intermediate Formation P3 Dehydrogenation P2->P3 Ring Closure D This compound P3->D Aromatization

Caption: A plausible synthetic workflow for this compound.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_analysis Physicochemical Analysis cluster_data Data Interpretation S Synthesis & Purification MP Melting Point Determination S->MP BP Boiling Point Determination S->BP Sol Solubility Assay S->Sol pKa pKa Determination S->pKa logP logP Determination S->logP DI Structure-Property Relationship Analysis MP->DI BP->DI Sol->DI pKa->DI logP->DI

Caption: General experimental workflow for physicochemical characterization.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

  • Apparatus:

    • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

    • Capillary tubes (sealed at one end)

    • Thermometer (calibrated)

    • Mortar and pestle

  • Procedure:

    • A small sample of dry, finely powdered this compound is introduced into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate of 10-20 °C per minute initially.

    • A preliminary melting point is observed.

    • The apparatus is allowed to cool.

    • A second sample is prepared and heated rapidly to about 15-20 °C below the preliminary melting point.

    • The heating rate is then reduced to 1-2 °C per minute.

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.

    • The melting point range is reported as T1-T2.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

  • Apparatus:

    • Thiele tube or a small test tube with a side arm

    • Capillary tube (sealed at one end)

    • Thermometer (calibrated)

    • Heating mantle or Bunsen burner

    • Heat transfer fluid (e.g., mineral oil)

  • Procedure:

    • A small amount of this compound is placed in the Thiele tube or test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid.

    • The apparatus is gently heated.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is discontinued (B1498344) when a continuous and rapid stream of bubbles is observed.

    • The liquid is allowed to cool.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination (Shake-Flask Method)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

  • Apparatus:

    • Glass vials with screw caps

    • Shaker or rotator

    • Centrifuge

    • Analytical balance

    • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Procedure:

    • An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a glass vial.

    • The vials are sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After agitation, the samples are allowed to stand to allow for the sedimentation of undissolved solid.

    • The suspension is then centrifuged to separate the saturated solution from the excess solid.

    • A known volume of the supernatant (the saturated solution) is carefully removed.

    • The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC with a calibration curve.

    • The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity of a molecule. For a compound like this compound, which contains a nitrogen atom, the pKa of its conjugate acid is a key parameter.

  • Apparatus:

    • Potentiometer with a pH electrode

    • Burette

    • Beaker

    • Magnetic stirrer and stir bar

    • Standardized acidic and basic solutions (e.g., HCl and NaOH)

  • Procedure:

    • A known amount of this compound is dissolved in a suitable solvent (often a co-solvent system like methanol-water if the compound has low aqueous solubility).

    • The solution is placed in a beaker with a magnetic stir bar.

    • The pH electrode is immersed in the solution.

    • The solution is titrated with a standardized acid (to determine the pKa of the conjugate acid) or a standardized base (if the compound has an acidic proton).

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve (pH versus volume of titrant added) is plotted.

    • The pKa is determined from the half-equivalence point of the titration curve.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of the lipophilicity of a compound, which is its ability to dissolve in fats, oils, lipids, and non-polar solvents. It is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water.

  • Apparatus:

    • Separatory funnel or glass vials with screw caps

    • Shaker or rotator

    • Centrifuge

    • Analytical balance

    • Spectrophotometer or HPLC system

    • n-octanol (pre-saturated with water)

    • Water (pre-saturated with n-octanol)

  • Procedure:

    • A known amount of this compound is dissolved in either the aqueous or the n-octanol phase.

    • Equal volumes of the n-octanol and aqueous phases are added to a separatory funnel or vial.

    • The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

    • The mixture is then allowed to stand until the two phases have completely separated.

    • If necessary, the mixture is centrifuged to ensure complete phase separation.

    • A sample is carefully taken from each phase.

    • The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the logarithm of the partition coefficient.

References

An In-depth Technical Guide to 5,6,7,8-Tetrahydro-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 54802-19-6

This technical guide provides a comprehensive overview of 5,6,7,8-tetrahydro-2-quinolone, a synthetic intermediate crucial in pharmaceutical development. The document details its physicochemical properties, synthesis protocols, and the biological activities of its derivatives, targeting an audience of researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound, also known as NSC 99006, is a heterocyclic organic compound.[1] It serves as a foundational scaffold for the synthesis of a wide range of biologically active molecules. Its core structure and properties are summarized below.

PropertyValueSource
CAS Number 54802-19-6[1][2]
Molecular Formula C₉H₁₁NO[1][2]
Molecular Weight 149.19 g/mol [1]
Alternate Names NSC 99006[1]
Primary Application Synthetic Intermediate[1]

Synthesis and Experimental Protocols

The synthesis of the 5,6,7,8-tetrahydroquinoline (B84679) core and its derivatives can be achieved through various methods. A common approach involves a multi-component reaction, which offers an efficient pathway to construct the heterocyclic system.

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

This protocol is adapted from a procedure for synthesizing a closely related derivative, which serves as a versatile precursor for further functionalization.[3][4]

Materials:

Procedure:

  • A solution of cyclohexanone (0.01 mol) and the arylidene derivative, 2-benzylidenemalononitrile (0.01 mol), is prepared in absolute ethanol (30 mL).[3][4]

  • An excess of ammonium acetate is added to the solution.[3][4]

  • The mixture is heated under reflux for a period of 3 to 5 hours.[3][4]

  • During heating, a solid material will separate from the solution.[3][4]

  • The reaction mixture is cooled, and the solid product is collected by filtration.[3]

  • The crude product is recrystallized from ethanol to yield the purified 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile.[3]

G General Workflow for Tetrahydroquinoline Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation & Purification reagents Combine Reactants: - Cyclohexanone - Arylidene Derivative - Ammonium Acetate solvent Dissolve in Absolute Ethanol reagents->solvent Step 1 reflux Heat under Reflux (3-5 hours) solvent->reflux Step 2 precipitate Product Precipitates reflux->precipitate cool Cool Reaction Mixture reflux->cool Step 3 filter Filter to Collect Solid cool->filter Step 4 recrystallize Recrystallize from Ethanol filter->recrystallize Step 5 final_product Purified Tetrahydroquinoline Derivative recrystallize->final_product Final Step

Biological Activity and Applications

While this compound itself is primarily a synthetic intermediate, its derivatives exhibit a broad spectrum of biological activities, making them promising candidates for drug development.[1] Key activities include antimicrobial, anticancer, and anti-inflammatory effects.[5][6][7]

Anticancer Activity

A study on 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives revealed significant antiproliferative activity against various human cancer cell lines.[6][8] The compound (R)-5a was identified as particularly potent, capable of inducing mitochondrial membrane depolarization and cellular Reactive Oxygen Species (ROS) production in A2780 ovarian carcinoma cells.[6][8][9]

Cell LineDescriptionIC₅₀ Values of DerivativesSource
CEM Human T-lymphocyteSignificant[6]
HeLa Human cervix carcinomaSignificant[6]
HT-29 Colorectal adenocarcinomaSignificant[6]
A2780 Ovarian carcinomaSignificant[6]
MSTO-211H Biphasic mesotheliomaSignificant[6]

G Cellular Effects of an Active Tetrahydroquinoline Derivative cluster_effects Downstream Cellular Effects compound Active Derivative ((R)-5a) cell A2780 Cancer Cell compound->cell Enters mito Mitochondrial Membrane Depolarization cell->mito Induces cycle Cell Cycle Arrest cell->cycle Affects ros Increased Cellular ROS Production mito->ros Leads to apoptosis Apoptosis ros->apoptosis cycle->apoptosis

Antimicrobial and Anti-inflammatory Activity

Derivatives of this scaffold have also been investigated for other therapeutic applications. Certain fused pyrimido[4,5-b]quinolones synthesized from tetrahydroquinoline precursors have shown antimicrobial properties.[3][5] Additionally, modifications to the core structure have led to the discovery of compounds with potent in vivo anti-inflammatory activity, evaluated in models such as the rat carrageenan paw edema assay.[7]

Mechanism of Action

The broader class of quinolone antibiotics, to which these compounds are related, has a well-established mechanism of action. They target essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[10][11][12]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for DNA replication and packaging the chromosome within the cell.[13]

  • Topoisomerase IV: This enzyme is crucial for decatenating replicated circular DNA chromosomes, allowing them to segregate into daughter cells after replication.

Quinolones inhibit the ligase activity of these enzymes.[10] They stabilize the enzyme-DNA complex after the DNA has been cleaved, preventing the re-ligation of the DNA strands.[12] This leads to an accumulation of double-strand breaks in the bacterial chromosome, which blocks DNA replication and ultimately triggers cell death.[10][13] In Gram-negative bacteria, the primary target is DNA gyrase, whereas in many Gram-positive bacteria, it is topoisomerase IV.[14]

G General Mechanism of Quinolone Antibiotics cluster_targets Bacterial Type II Topoisomerases cluster_process Inhibition Process cluster_outcome Cellular Outcome quinolone Quinolone Derivative gyrase DNA Gyrase (Primary in Gram-negative) quinolone->gyrase Targets topoIV Topoisomerase IV (Primary in Gram-positive) quinolone->topoIV Targets binding Binds to Enzyme-DNA Complex gyrase->binding topoIV->binding cleavage Stabilizes Cleavage Complex binding->cleavage religation Prevents DNA Re-ligation cleavage->religation Inhibits breaks Accumulation of Double-Strand Breaks religation->breaks replication_block DNA Replication Blocked breaks->replication_block death Bacterial Cell Death replication_block->death

References

The Multifaceted Mechanisms of Action of 5,6,7,8-Tetrahydro-2-Quinolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydro-2-quinolone scaffold is a privileged heterocyclic motif that forms the core of a diverse range of biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their potent and varied pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the core mechanisms of action associated with this versatile chemical entity, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of this compound have demonstrated significant potential as anticancer agents, operating through several distinct mechanisms that disrupt cancer cell proliferation, survival, and metastasis.

Induction of Oxidative Stress and Autophagy

A primary anticancer mechanism involves the induction of cellular stress through the generation of reactive oxygen species (ROS).[1] One notable derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, has been shown to exhibit significant in vitro antiproliferative activity against colorectal cancer cells.[1] This compound triggers massive oxidative stress, which in turn disrupts the cellular balance and leads to autophagy via the PI3K/AKT/mTOR signaling pathway.[1] The resulting cellular stress response ultimately culminates in the inhibition of cancer cell growth and proliferation.[1] Furthermore, this compound has been observed to suppress colony formation and migration of HCT-116 cells, indicating its potential to interfere with metastasis.[1]

Cell Cycle Disruption and Mitochondrial Dysfunction

Certain chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based derivatives have been identified as potent antiproliferative agents. The most active of these compounds was found to impact cell cycle progression in A2780 ovarian carcinoma cells.[2] Mechanistic studies revealed that this activity is linked to the induction of mitochondrial membrane depolarization and an increase in cellular ROS production, suggesting that mitochondrial damage is a key event in their cytotoxic effect.[2]

Antimitotic Activity through Tubulin Interaction

A distinct class of 1,2,3,4-tetrahydro-2-phenyl-4-quinolones has been identified as potent antimitotic agents.[3] These compounds exert their anticancer effects by interacting with tubulin, a critical component of the cytoskeleton involved in cell division.[3] The disruption of tubulin polymerization leads to cell cycle arrest and apoptosis. The cytotoxic and antitubulin activities of these compounds are closely correlated, with the most active derivatives demonstrating effects comparable to established antimitotic agents like colchicine (B1669291) and podophyllotoxin.[3]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)HCT-116 (Colon)Micromolar concentrations[1]
Pyrazolo[3,4-b]quinoline derivative (15)Multiple cell linesHigh potential[4]
8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives (e.g., (R)-5a)A2780 (Ovarian), CEM (T-lymphocyte), HeLa (Cervix), HT-29 (Colorectal), MSTO-211H (Mesothelioma)Significant IC50 values[2]
6,7,2',3',4'-substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones (e.g., 23, 26, 27)HCT-8 (Ileocecal), MCF-7 (Breast), A-549 (Lung), KB (Nasopharynx), CAKI-1 (Renal), SKMEL-2 (Melanoma)Nanomolar to subnanomolar range[3]

Antimicrobial Activity: Targeting Bacterial DNA Replication

The broader class of quinolones, to which this compound belongs, are well-established antibacterial agents.[5][6] Their primary mechanism of action involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6][7][8]

These enzymes are crucial for bacterial DNA replication, transcription, and repair.[8] DNA gyrase introduces negative supercoils into the bacterial DNA, a process necessary to accommodate the large chromosome within the bacterial cell.[8] Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.

Quinolones act as "topoisomerase poisons" by stabilizing the transient enzyme-DNA cleavage complexes.[9] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks in the bacterial chromosome.[5][9] These breaks trigger the SOS response and other DNA repair pathways, which, if overwhelmed, result in bacterial cell death.[9]

It is important to note that while mammalian cells also possess type II topoisomerases, these enzymes are significantly less susceptible to inhibition by quinolone antibacterials, providing a basis for their selective toxicity against bacteria.[8]

Quantitative Data on Enzyme Inhibition

The inhibitory activities of various quinolones against DNA gyrase and topoisomerase IV have been quantified, as shown in the table below for Enterococcus faecalis.

QuinoloneDNA Gyrase IC50 (µg/ml)Topoisomerase IV IC50 (µg/ml)Reference
Sitafloxacin1.381.45[10]
Levofloxacin28.14.30[10]
Ciprofloxacin27.84.90[10]
Sparfloxacin25.74.90[10]
Tosufloxacin11.62.50[10]
Gatifloxacin5.602.50[10]

Anti-inflammatory Activity

Certain derivatives of 5,6,7,8-tetrahydroquinoline (B84679) have demonstrated in vivo anti-inflammatory activity.[11] While the precise molecular mechanisms are less elucidated in the provided literature for the core this compound structure itself, this activity suggests a potential modulation of inflammatory pathways, which warrants further investigation.

Experimental Protocols

Synthesis of Tetrahydroquinolin-2(1H)-one Derivatives

A general procedure for the synthesis of 4-phenyl-substituted tetrahydroquinolin-2(1H)-one derivatives involves the reaction of an appropriate aniline (B41778) with ethyl acetoacetate (B1235776) followed by cyclization and subsequent modifications. For example, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) was synthesized as part of a larger series where the initial tetrahydroquinolinone core was prepared and then further functionalized.[1] The synthesis of pyrimido[4,5-b]quinolones has been achieved using tetrahydroquinoline carbonitriles as building blocks, which are formed from the reaction of cyclohexanone, a benzaldehyde (B42025) derivative, and an aniline.[12]

In Vitro Anticancer Activity Assessment (MTT Assay)

The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Human cancer cell lines (e.g., HCT-116, MCF-7, A-549) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).[1]

  • Following incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

DNA Gyrase and Topoisomerase IV Inhibition Assays

The inhibitory activity of compounds against DNA gyrase and topoisomerase IV can be assessed using supercoiling and decatenation assays, respectively.[10]

  • DNA Gyrase Supercoiling Assay: Relaxed plasmid DNA is incubated with purified DNA gyrase in the presence of ATP and varying concentrations of the test compound. The reaction products are then separated by agarose (B213101) gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

  • Topoisomerase IV Decatenation Assay: Kinetoplast DNA (catenated DNA) is incubated with purified topoisomerase IV in the presence of ATP and varying concentrations of the test compound. The reaction products are separated by agarose gel electrophoresis. The inhibition of decatenation is observed as a decrease in the amount of decatenated DNA minicircles.

  • The intensity of the DNA bands is quantified, and the IC50 values are determined.[10]

Visualizing the Mechanisms of Action

Signaling Pathway for ROS-Induced Autophagy

PI3K_AKT_mTOR_Pathway Compound This compound Derivative ROS Increased ROS Compound->ROS PI3K PI3K ROS->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Autophagy->CellSurvival Inhibits

Caption: ROS-induced autophagy via PI3K/AKT/mTOR inhibition.

General Mechanism of Quinolone Action on Bacterial Topoisomerases

Quinolone_Mechanism cluster_0 Enzyme-DNA Interaction Quinolone Quinolone TernaryComplex Stable Ternary Complex (Quinolone-Enzyme-DNA) Quinolone->TernaryComplex Topoisomerase DNA Gyrase / Topoisomerase IV DNA Bacterial DNA Topoisomerase->DNA Topoisomerase->TernaryComplex DNA->TernaryComplex DSB Double-Strand Breaks TernaryComplex->DSB Prevents DNA re-ligation ReplicationFork Blocked Replication Fork TernaryComplex->ReplicationFork CellDeath Bacterial Cell Death DSB->CellDeath ReplicationFork->CellDeath

Caption: Quinolone inhibition of bacterial topoisomerases.

References

Solubility Profile of 5,6,7,8-Tetrahydro-2-quinolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility of 5,6,7,8-tetrahydro-2-quinolone, a synthetic intermediate with applications in pharmaceutical synthesis. Understanding the solubility of this compound in various solvents is critical for its use in drug discovery and development, influencing aspects from reaction kinetics to formulation and bioavailability. This document compiles available quantitative solubility data and outlines a standard experimental protocol for its determination.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that the specific temperature and experimental methodology for this data are not publicly detailed; however, they provide a valuable baseline for researchers.

SolventSolubility (mg/mL)
Dimethylformamide (DMF)20[1]
Dimethyl sulfoxide (B87167) (DMSO)20[1]
Ethanol30[1]
Ethanol:PBS (pH 7.2) (1:1)0.5[1]

Experimental Protocol for Solubility Determination

While the precise methods used to obtain the data above are not specified, a standard and widely accepted method for determining the equilibrium solubility of a solid organic compound is the Shake-Flask Method . This protocol is considered a reliable approach and is recommended for researchers seeking to replicate or expand upon the existing data.

Principle

The Shake-Flask method is based on achieving a saturated solution of the compound in a specific solvent at a controlled temperature. By agitating a suspension of the compound in the solvent for a sufficient period, a thermodynamic equilibrium is established between the dissolved and undissolved solid. The concentration of the compound in the resulting saturated solution is then measured, which corresponds to its solubility.

Materials and Equipment
  • This compound (crystalline solid)

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Glass vials or flasks with airtight seals

  • Orbital shaker or agitator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure
  • Preparation: Accurately weigh an excess amount of this compound and place it into a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker with a controlled temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period, typically 24 to 72 hours, to ensure that equilibrium is reached.[1]

  • Phase Separation: After agitation, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, centrifuge the vials.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Prepare a series of standard solutions of this compound of known concentrations. Analyze both the standard solutions and the filtered sample from the saturated solution using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Construct a calibration curve from the analytical data of the standard solutions. Use this curve to determine the concentration of this compound in the sample, which represents its solubility in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Shake-Flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis weigh Weigh excess This compound add_solvent Add known volume of solvent weigh->add_solvent Combine in vial agitate Agitate at constant temperature (24-72h) add_solvent->agitate centrifuge Centrifuge to settle solid agitate->centrifuge filter_sample Filter supernatant centrifuge->filter_sample quantify Quantify concentration (e.g., HPLC, UV-Vis) filter_sample->quantify result Solubility Data quantify->result

Workflow for Solubility Determination

References

An In-depth Technical Guide to Known Analogues and Derivatives of 5,6,7,8-Tetrahydro-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6,7,8-tetrahydro-2-quinolone core is a privileged scaffold in medicinal chemistry, forming the basis for a diverse range of biologically active compounds. Its unique structural features allow for three-dimensional diversity, making it an attractive starting point for the design of novel therapeutics. This technical guide provides a comprehensive overview of the known analogues and derivatives of this compound, with a particular focus on their synthesis, biological evaluation, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new drugs targeting a variety of diseases, including cancer and inflammatory conditions.

Data Presentation: Antiproliferative Activity of this compound Derivatives

The following tables summarize the in vitro antiproliferative activity of various derivatives of this compound and related heterocyclic systems. The half-maximal inhibitory concentration (IC50) values are presented to allow for easy comparison of the cytotoxic potential of these compounds against a panel of human cancer cell lines.

Table 1: Antiproliferative Activity of 3-Substituted-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one Derivatives [1]

CompoundRHCT-116 IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)HepG2 IC50 (µM)HeLa IC50 (µM)HEK293 IC50 (µM)
4a 1-naphthylmethyl~1311.33 ± 0.67--->50
4b 2-naphthylmethyl>50>50>50>50>50>50
4c anthracen-9-ylmethyl>50>50>50>50>50>50
4d (4-bromophenyl)methyl>50>50>50>50>50>50
4e (4-cyanophenyl)methyl>50>50>50>50>50>50
5 1-naphthylmethyl (chloro derivative)~13-----
6 1-naphthylmethyl (methoxy derivative)~1340.18 ± 0.94--->50
5-FU (control) -------
ETP (control) -------

Table 2: Antiproliferative Activity of Pyrazolo[4,3-c]quinoline and Other Tetrahydroquinoline Derivatives [2]

CompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)A549 IC50 (µM)HSF IC50 (µM)
10 23.4139.5168.02>100
13 20.1827.4231.5070.41
15 15.1618.7418.6839.74
16 25.1130.1429.8460.31
5-FU (control) 8.913.244.40-

Table 3: Antiproliferative Activity of Tetrahydroquinoline Derivatives Targeting GPER

CompoundCell LineTreatment TimeIC50 (µM)
Compound 2 MCF-772h50
Compound 2 MDA-MB-23172h25

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound analogues and the execution of critical biological assays cited in this guide.

Synthesis Protocols

1. Synthesis of 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) [1]

This synthesis involves a three-step process starting from ethyl benzoylacetate.

  • Step 1: Synthesis of ethyl 2-benzoyl-3-(naphthalen-1-yl)propanoate (2a): A mixture of ethyl benzoylacetate (1.92 g, 10 mmol), 1-(bromomethyl)naphthalene (B1266630) (2.21 g, 10 mmol), and anhydrous potassium carbonate (1.38 g, 10 mmol) in dry dimethylformamide (DMF, 20 mL) is stirred at room temperature for 24 hours. The reaction mixture is then poured into ice water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Step 2: Synthesis of 2-benzoyl-3-(naphthalen-1-yl)propanamide (3a): The ester (2a) is dissolved in a 24% aqueous ammonia (B1221849) solution and stirred at room temperature for 48 hours. The precipitated solid is filtered, washed with water, and dried to afford the amide.

  • Step 3: Synthesis of 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a): A mixture of the amide (3a, 10 mmol), cyclohexanone (B45756) (1.08 g, 11 mmol), p-toluenesulfonic acid (TsOH, 0.1 g), and anhydrous magnesium sulfate (MgSO4, 1.2 g) in toluene (B28343) (50 mL) is refluxed for 8 hours. The reaction mixture is then cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the final product.

2. One-pot Synthesis of 2-amino-1-aryl-1,4,5,6,7,8-hexahydro-4-phenyl-quinoline-3-carbonitrile Derivatives

A mixture of cyclohexanone (10 mmol), 2-benzylidenemalononitrile (10 mmol), and the appropriate aniline (B41778) derivative (10 mmol) in absolute ethanol (B145695) (20 ml) is heated under reflux for 10-12 hours. The reaction mixture is then allowed to cool to room temperature overnight. The resulting solid is collected by filtration and recrystallized from ethanol to afford the desired product.

3. Synthesis of Pyrazolo[4,3-c]quinoline Derivatives from Tetrahydroquinoline [2]

  • Step 1: Synthesis of pyrazolo[3,4-b]quinolin-3-amine (7): A mixture of the appropriate tetrahydroquinoline-3-carbonitrile derivative (10 mmol) and hydrazine (B178648) hydrate (B1144303) (80%, 5 mL) in ethanol (30 mL) is refluxed for 6 hours. The reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and dried.

  • Step 2: Synthesis of Schiff base derivative (15): A mixture of pyrazolo[3,4-b]quinolin-3-amine (7, 1 mmol) and 2,4-dichlorobenzaldehyde (B42875) (1 mmol) in ethanol (20 mL) with a few drops of piperidine (B6355638) is refluxed for 4 hours. The solid product that forms upon cooling is filtered and recrystallized.

Biological Assay Protocols

1. MTT Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are serially diluted in culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included. The plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is shaken for 10 minutes.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined.

2. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compound of interest for a specified time. Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium (B1200493) iodide (PI) and RNase A in the dark.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified. An increase in the sub-G1 peak is indicative of apoptosis.

3. Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, Caspase-3). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control (e.g., β-actin).

Signaling Pathways and Mechanisms of Action

Several derivatives of this compound have demonstrated potent antiproliferative activity, primarily through the induction of apoptosis. The following diagrams illustrate the key signaling pathways implicated in the mechanism of action of these compounds.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Caspase-8 Caspase-8 DISC Formation->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Mitochondrial Stress Mitochondrial Stress Bax/Bak Activation Bax/Bak Activation Mitochondrial Stress->Bax/Bak Activation Cytochrome c Release Cytochrome c Release Bax/Bak Activation->Cytochrome c Release Apoptosome Apoptosome Cytochrome c Release->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3 Activates Cleavage of Cellular Substrates Cleavage of Cellular Substrates Caspase-3->Cleavage of Cellular Substrates Apoptosis Apoptosis Cleavage of Cellular Substrates->Apoptosis Compound 4a Compound 4a Compound 4a->Death Receptors Induces Compound 4a->Mitochondrial Stress Induces Bcl-2 Bcl-2 Compound 4a->Bcl-2 Downregulates Bcl-2->Bax/Bak Activation Inhibits gper_pathway Tetrahydroquinoline Derivative Tetrahydroquinoline Derivative GPER GPER Tetrahydroquinoline Derivative->GPER Binds Src Src GPER->Src Activates EGFR EGFR Src->EGFR Transactivates ERK ERK EGFR->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes

References

Methodological & Application

Synthesis of 5,6,7,8-Tetrahydro-2-Quinolone from Quinoline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5,6,7,8-tetrahydro-2-quinolone, a valuable scaffold in medicinal chemistry, starting from quinoline (B57606). The synthesis is presented as a two-step process: the catalytic hydrogenation of quinoline to 5,6,7,8-tetrahydroquinoline, followed by the benzylic oxidation of the resulting intermediate to the target 2-quinolone.

Introduction

This compound and its derivatives are important heterocyclic compounds frequently found in the core structure of various biologically active molecules and pharmaceuticals. Their synthesis is of significant interest to researchers in drug discovery and development. The following application note details a robust and reproducible two-step synthetic route from commercially available quinoline.

Overall Reaction Scheme

The synthesis proceeds through an initial reduction of the pyridine (B92270) ring of quinoline, followed by an oxidation at the C2 position.

Overall_Reaction_Scheme quinoline Quinoline intermediate 5,6,7,8-Tetrahydroquinoline quinoline->intermediate Step 1: Hydrogenation product This compound intermediate->product Step 2: Oxidation Experimental_Workflow cluster_step1 Step 1: Hydrogenation & Isomerization cluster_step2 Step 2: Oxidation s1_start Charge Autoclave: Quinoline & Catalyst s1_h2 Pressurize with H₂ (8-12 atm) s1_start->s1_h2 s1_heat1 Heat to 60-70°C s1_h2->s1_heat1 s1_react1 Hydrogenation Reaction s1_heat1->s1_react1 s1_vent1 Vent H₂ to 2 atm s1_react1->s1_vent1 s1_heat2 Heat to 160-170°C s1_vent1->s1_heat2 s1_react2 Isomerization Reaction s1_heat2->s1_react2 s1_cool Cool to Room Temperature s1_react2->s1_cool s1_filter Filter to Remove Catalyst s1_cool->s1_filter s1_distill Vacuum Distillation s1_filter->s1_distill s1_product 5,6,7,8-Tetrahydroquinoline s1_distill->s1_product s2_start Dissolve Intermediate in Solvent s1_product->s2_start Proceed to Oxidation s2_cool Cool to 0°C s2_start->s2_cool s2_add Add KMnO₄ Solution s2_cool->s2_add s2_react Reaction at RT s2_add->s2_react s2_quench Quench with NaHSO₃ s2_react->s2_quench s2_extract Solvent Extraction s2_quench->s2_extract s2_dry Dry & Concentrate s2_extract->s2_dry s2_purify Column Chromatography s2_dry->s2_purify s2_product This compound s2_purify->s2_product Chemical_Transformation quinoline Quinoline C₉H₇N intermediate 5,6,7,8-Tetrahydroquinoline C₉H₁₁N quinoline->intermediate H₂, Pd/C (modified) Heat product This compound C₉H₁₁NO intermediate->product KMnO₄

Multi-Step Synthesis of Substituted Tetrahydroquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 1,2,3,4-tetrahydroquinolines (THQs) are a pivotal class of nitrogen-containing heterocyclic compounds frequently encountered in the core structures of natural products and pharmacologically active molecules. The broad spectrum of biological activities exhibited by THQ derivatives, including anticancer, neuroprotective, and antimicrobial properties, underscores their significance in medicinal chemistry and drug discovery. The development of efficient and stereoselective synthetic routes to access structurally diverse THQs is therefore a critical endeavor for the advancement of novel therapeutic agents. This document provides detailed application notes and protocols for three robust and widely utilized multi-step methodologies for the synthesis of substituted tetrahydroquinolines: the Povarov Reaction, Domino Reduction-Reductive Amination, and Organocatalytic Asymmetric Synthesis.

The Povarov Reaction: A Versatile [4+2] Cycloaddition

The Povarov reaction is a powerful three-component reaction that provides access to a wide array of substituted tetrahydroquinolines through a formal aza-Diels-Alder [4+2] cycloaddition. This reaction typically involves an aniline (B41778), an aldehyde, and an electron-rich alkene, which can be performed in a one-pot fashion, making it highly convergent and atom-economical. Various Lewis and Brønsted acids can be employed as catalysts to facilitate the in situ formation of an imine from the aniline and aldehyde, which then undergoes cycloaddition with the alkene.

Experimental Protocol: Lewis Acid-Catalyzed Povarov Reaction

This protocol describes a general procedure for the synthesis of 2,4-disubstituted tetrahydroquinolines using a Lewis acid catalyst.

Materials:

  • Substituted aniline (1.0 mmol)

  • Substituted aromatic aldehyde (1.0 mmol)

  • Electron-rich alkene (e.g., ethyl vinyl ether, 1.2 mmol)

  • Lewis acid catalyst (e.g., InCl₃, 10 mol%)

  • Solvent (e.g., Acetonitrile, 5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a clean, dry round-bottom flask, add the substituted aniline (1.0 mmol), the substituted aromatic aldehyde (1.0 mmol), the electron-rich alkene (1.2 mmol), and the Lewis acid catalyst (10 mol%).

  • Add the solvent (5 mL) and equip the flask with a magnetic stir bar and a reflux condenser.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the required time (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired substituted tetrahydroquinoline.

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Data Presentation: Povarov Reaction of Various Anilines and Aldehydes
EntryAniline (R¹)Aldehyde (R²)AlkeneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
1AnilineBenzaldehydeEthyl vinyl etherInCl₃ (10)CH₃CN60385>95:5
24-MethoxyanilineBenzaldehydeEthyl vinyl etherInCl₃ (10)CH₃CN60478>95:5
34-ChloroanilineBenzaldehydeEthyl vinyl etherInCl₃ (10)CH₃CN603.582>95:5
4Aniline4-NitrobenzaldehydeEthyl vinyl etherInCl₃ (10)CH₃CN60292>95:5
5Aniline4-MethoxybenzaldehydeEthyl vinyl etherInCl₃ (10)CH₃CN60575>95:5
6AnilineBenzaldehydeN-vinyl-2-pyrrolidinoneSc(OTf)₃ (10)CH₃CNRT128890:10
7AnilineBenzaldehydeCyclopentadieneYb(OTf)₃ (10)CH₂Cl₂RT695>99:1 (exo/endo)

Yields and diastereomeric ratios are representative and may vary based on specific substrates and reaction conditions.

Povarov Reaction Pathway

Povarov_Reaction cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediates cluster_product Product Aniline Aniline Imine Imine Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Alkene Alkene Cycloadduct Cycloadduct Intermediate Alkene->Cycloadduct [4+2] Cycloaddition LewisAcid Lewis Acid (e.g., InCl₃) ActivatedImine Activated Imine Imine->ActivatedImine + Lewis Acid ActivatedImine->Cycloadduct THQ Tetrahydroquinoline Cycloadduct->THQ Rearomatization Domino_Workflow Start 2-Nitroarylketone/aldehyde Step1 Catalytic Hydrogenation (Pd/C, H₂) Start->Step1 Intermediate1 Aniline Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Cyclic Imine Step2->Intermediate2 Step3 Further Reduction Intermediate2->Step3 End Substituted Tetrahydroquinoline Step3->End Asymmetric_Catalysis Reactants Aniline + Aldehyde + Alkene TransitionState Chiral Transition State Assembly Reactants->TransitionState Catalyst Chiral Organocatalyst (e.g., Chiral Phosphoric Acid) Catalyst->TransitionState Forms Stereocontrol Stereochemical Control TransitionState->Stereocontrol Enables Product Enantioenriched Tetrahydroquinoline Stereocontrol->Product Leads to

Synthesis of 5,6,7,8-Tetrahydro-2-quinolone: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5,6,7,8-tetrahydro-2-quinolone, a valuable synthetic intermediate in pharmaceutical research. The featured protocol is based on the selective catalytic hydrogenation of the carbocyclic ring of 2-quinolone (also known as quinolin-2(1H)-one), preserving the lactam functionality. This method, adapted from the work of Zeng and coworkers, utilizes a rhodium complex with a cyclic (amino)(alkyl)carbene (CAAC) ligand, which has demonstrated high efficacy in arene hydrogenation.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural resemblance to various biologically active molecules. Its synthesis is a key step in the development of novel therapeutic agents. The protocol detailed herein offers a robust and selective method for its preparation, starting from the readily available 2-quinolone. The use of a specific rhodium-CAAC catalyst allows for the hydrogenation of the benzene (B151609) ring of the quinolone system under relatively mild conditions, a transformation that can be challenging with conventional catalysts.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound via catalytic hydrogenation.

ParameterValue
Starting Material 2-Quinolone (quinolin-2(1H)-one)
Catalyst (CAAC-Cy)Rh(COD)Cl
Catalyst Loading 2.5 mol%
Solvent Tetrahydrofuran (B95107) (THF)
Temperature 80 °C
Hydrogen Pressure 50 bar
Reaction Time 24 hours
Yield >95%
Product Purity High (purified by column chromatography)

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • 2-Quinolone (quinolin-2(1H)-one)

  • (CAAC-Cy)Rh(COD)Cl (catalyst)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Glassware for inert atmosphere reactions (e.g., Schlenk flask or autoclave)

  • Magnetic stirrer and heating plate

  • Standard work-up and purification equipment (rotary evaporator, chromatography supplies)

Procedure:

  • Reactor Preparation: A high-pressure reactor (autoclave) equipped with a magnetic stir bar is thoroughly dried and purged with an inert gas (Argon or Nitrogen).

  • Charging the Reactor: Under the inert atmosphere, add 2-quinolone (1.0 mmol, 145.2 mg) and the (CAAC-Cy)Rh(COD)Cl catalyst (0.025 mmol, 14.3 mg, 2.5 mol%) to the reactor.

  • Solvent Addition: Add anhydrous tetrahydrofuran (5 mL) to the reactor.

  • Sealing and Purging: Seal the reactor and purge it several times with hydrogen gas to remove the inert atmosphere.

  • Reaction: Pressurize the reactor with hydrogen gas to 50 bar. Begin stirring and heat the reaction mixture to 80 °C.

  • Monitoring the Reaction: Maintain the reaction at 80 °C under 50 bar of hydrogen pressure with continuous stirring for 24 hours.

  • Cooling and Depressurization: After 24 hours, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Work-up: Open the reactor and transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford this compound as a pure solid.

Visualizations

Reaction Scheme:

The synthesis of this compound from 2-quinolone is depicted in the following reaction scheme.

G Synthesis of this compound cluster_0 Reactants cluster_1 Catalyst & Conditions cluster_2 Product 2-Quinolone 2-Quinolone This compound This compound 2-Quinolone->this compound Hydrogenation H2 H2 Catalyst (CAAC-Cy)Rh(COD)Cl (2.5 mol%) Conditions THF, 80 °C, 50 bar

Caption: Catalytic hydrogenation of 2-quinolone to this compound.

Experimental Workflow:

The following diagram illustrates the key steps in the experimental workflow for the synthesis.

G Experimental Workflow A Reactor Preparation (Drying and Purging) B Charging Reactants (2-Quinolone & Catalyst) A->B C Solvent Addition (Anhydrous THF) B->C D Sealing and Purging (with H2) C->D E Reaction (80 °C, 50 bar H2, 24h) D->E F Cooling and Depressurization E->F G Work-up (Solvent Removal) F->G H Purification (Column Chromatography) G->H I Pure Product (this compound) H->I

Caption: Step-by-step workflow for the synthesis of this compound.

Application Notes and Protocols for the Synthetic Intermediate: 5,6,7,8-Tetrahydro-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5,6,7,8-tetrahydro-2-quinolone as a versatile intermediate for the preparation of novel bioactive molecules. The protocols and pathways detailed below are based on established chemical principles and reported methodologies for structurally related compounds, offering a foundational resource for drug discovery and medicinal chemistry programs.

Introduction

The this compound scaffold is a valuable building block in medicinal chemistry. Its partially saturated heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. Derivatives of this scaffold have shown potential as anti-inflammatory agents, antimicrobial compounds, and kinase inhibitors. This document outlines key synthetic transformations and detailed experimental protocols to facilitate the use of this compound in the synthesis of novel chemical entities.

Key Synthetic Applications

The reactivity of the this compound core allows for a range of chemical modifications. The lactam functionality, the aromatic ring, and the saturated carbocyclic ring are all amenable to functionalization. Key transformations include:

  • N-Alkylation: Introduction of substituents on the nitrogen atom to modulate solubility, cell permeability, and target engagement.

  • O-Alkylation: Conversion of the lactam to the corresponding O-alkylated lactim ether, which can serve as a reactive intermediate for further modifications.

  • Vilsmeier-Haack Reaction: Formylation of the electron-rich aromatic ring to introduce a key handle for further elaboration.

  • Halogenation: Introduction of halogen atoms onto the aromatic ring, which can serve as points for cross-coupling reactions.

  • C-H Functionalization: Direct functionalization of the C-H bonds of the saturated ring to introduce further complexity.

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes the introduction of an alkyl group onto the nitrogen atom of the quinolone ring, a common strategy to explore structure-activity relationships (SAR).

Reaction Scheme:

N_Alkylation start This compound reagents NaH, Alkyl Halide (R-X) DMF start->reagents product N-Alkyl-5,6,7,8-tetrahydro-2-quinolone reagents->product

Caption: N-Alkylation of this compound.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound54802-19-6149.191.0 mmol
Sodium hydride (60% dispersion in mineral oil)7646-69-724.001.2 mmol
Alkyl halide (e.g., Benzyl bromide)100-39-0171.041.1 mmol
Anhydrous Dimethylformamide (DMF)68-12-273.0910 mL

Procedure:

  • To a stirred suspension of sodium hydride (1.2 mmol, 48 mg of 60% dispersion) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 mmol, 149 mg) in anhydrous DMF (5 mL) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add the alkyl halide (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of ice-cold water (20 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-alkylated product.

Expected Yield: 70-90% (dependent on the alkyl halide used).

Protocol 2: Vilsmeier-Haack Formylation of this compound

This protocol introduces a formyl group at the 3-position of the quinolone ring, creating a valuable intermediate for the synthesis of more complex heterocyclic systems.[1]

Reaction Scheme:

Vilsmeier_Haack start This compound reagents POCl3, DMF start->reagents intermediate Vilsmeier Reagent Adduct reagents->intermediate hydrolysis H2O intermediate->hydrolysis product 3-Formyl-5,6,7,8-tetrahydro-2-quinolone hydrolysis->product

Caption: Vilsmeier-Haack formylation of the quinolone.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound54802-19-6149.191.0 mmol
Phosphorus oxychloride (POCl3)10025-87-3153.333.0 mmol
Anhydrous Dimethylformamide (DMF)68-12-273.095 mL

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, cool anhydrous DMF (5 mL) to 0 °C.

  • Add phosphorus oxychloride (3.0 mmol, 0.28 mL) dropwise to the stirred DMF at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • To this mixture, add a solution of this compound (1.0 mmol, 149 mg) in anhydrous DMF (2 mL) dropwise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it onto crushed ice (50 g).

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-formyl derivative.

Expected Yield: 60-80%.

Protocol 3: Synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoline

This protocol describes the conversion of the lactam to a reactive chloro derivative, which can be used in various cross-coupling reactions.

Reaction Scheme:

Chlorination start This compound reagent POCl3 start->reagent product 2-Chloro-5,6,7,8-tetrahydroquinoline reagent->product Drug_Discovery_Workflow cluster_0 Synthesis cluster_1 Screening cluster_2 Optimization A This compound B Functionalization (N-Alkylation, Formylation, etc.) A->B C Library of Derivatives B->C D Biological Assays (e.g., Kinase, Antimicrobial) C->D E Hit Identification D->E F Lead Optimization (SAR) E->F G Preclinical Candidate F->G

References

Application Notes and Protocols for Designing Anti-inflammatory Drugs using 5,6,7,8-Tetrahydro-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

The 5,6,7,8-tetrahydro-2-quinolone scaffold is a promising heterocyclic motif for the development of novel anti-inflammatory agents. Derivatives of the closely related tetrahydroquinoline and hexahydroquinoline cores have demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways involved in the inflammatory response. These compounds offer the potential for the development of safer and more effective alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by targeting specific inflammatory mediators. This document provides an overview of the potential mechanisms of action, relevant signaling pathways, and detailed protocols for the synthesis and evaluation of this compound derivatives as anti-inflammatory drug candidates.

Signaling Pathways in Inflammation

The anti-inflammatory activity of tetrahydroquinoline derivatives is often attributed to their ability to interfere with pro-inflammatory signaling cascades. Two key pathways implicated in the action of these compounds are the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB IkB_NFkB->NFkB DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription (COX-2, Cytokines) DNA->Genes p38_MAPK_Pathway Stimuli Inflammatory Stimuli (Cytokines, Stress) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activates MKK MKK3/6 MAPKKK->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, ATF-2) p38->TranscriptionFactors Activates Response Inflammatory Response (Cytokine Production) TranscriptionFactors->Response Inhibitor This compound Derivatives Inhibitor->p38 Inhibits Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Screening (COX-2 Inhibition Assay) Purification->InVitro InVivo In Vivo Efficacy (Carrageenan-Induced Paw Edema) InVitro->InVivo Active Compounds SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR InVivo->SAR Lead Lead Compound Identification SAR->Lead

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5,6,7,8-tetrahydro-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5,6,7,8-tetrahydro-2-quinolone. The described protocol is designed for accuracy, precision, and reliability, making it suitable for routine quality control and research applications in pharmaceutical and drug development settings. The method utilizes a C18 column with a mobile phase of methanol, acetonitrile, and an ammonium (B1175870) formate (B1220265) buffer, with UV detection at 249 nm. All experimental protocols and validation data are presented in accordance with international guidelines to ensure reproducibility and transferability.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its core structure being present in various biologically active molecules. Accurate and reliable analytical methods are crucial for its quantification in various matrices during research and development. This document provides a detailed HPLC method, including sample preparation, chromatographic conditions, and comprehensive validation data.

Physicochemical Properties of Structurally Related Compounds

While specific experimental data for this compound is not widely published, the properties of related structures such as 5,6,7,8-tetrahydroquinoline (B84679) can inform analytical method development.[1]

PropertyValue (5,6,7,8-tetrahydroquinoline)Reference
Molecular FormulaC₉H₁₁N[2]
Molecular Weight133.19 g/mol [2]
SolubilitySoluble in most organic solvents. Slightly soluble in water.[1]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: Symmetry® C18, 5 µm, 3.9 x 150 mm (or equivalent).[3]

  • Chemicals and Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ammonium formate (analytical grade)

    • Water (HPLC grade)

    • This compound reference standard

Chromatographic Conditions

A summary of the optimal chromatographic conditions is provided in the table below.

ParameterCondition
Mobile PhaseMethanol: Acetonitrile: 2.2 mM Ammonium Formate Buffer (35:50:15, v/v/v)[3]
Flow Rate0.9 mL/min[3]
Column Temperature26 °C
Injection Volume20 µL
Detection Wavelength249 nm[3]
Run TimeApproximately 10 minutes
Preparation of Solutions
  • Buffer Preparation (2.2 mM Ammonium Formate): Dissolve an appropriate amount of ammonium formate in HPLC-grade water to achieve a final concentration of 2.2 mM.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing methanol, acetonitrile, and the 2.2 mM ammonium formate buffer in the ratio of 35:50:15 (v/v/v).[3] Filter and degas the mobile phase prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 6.25 µg/mL to 100 µg/mL.[3]

Sample Preparation

For drug substance analysis, dissolve the sample in the mobile phase to achieve a concentration within the calibration range. For more complex matrices, such as biological fluids, a sample clean-up procedure like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[4][5] It is recommended to filter all samples through a 0.22 µm syringe filter before injection to prevent column blockage.[6]

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

Validation ParameterResult
Linearity Range6.25–100 µg/mL[3]
Correlation Coefficient (r²)0.9957[3]
Limit of Detection (LOD)2.05 µg/mL[3]
Limit of Quantification (LOQ)6.25 µg/mL[3]
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%
SpecificityNo interference from blank at the retention time of the analyte

Diagrams and Workflows

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Standard and Sample Solutions A->B C Equilibrate HPLC System B->C D Inject Sample C->D E Acquire Chromatographic Data D->E F Integrate Peak Area E->F G Quantify Analyte using Calibration Curve F->G H Generate Report G->H Validation_Parameters cluster_parameters Key Validation Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness

References

Application Note and Protocol for the Quantification of Tetrahydroquinolines using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroquinolines (THQs) are a class of heterocyclic compounds that have garnered significant interest in drug discovery and development due to their diverse biological activities. Members of this class have shown potential as anticancer, antimicrobial, and neuroprotective agents. Accurate and precise quantification of THQs in biological matrices is essential for preclinical and clinical studies, including pharmacokinetic, toxicokinetic, and metabolism assessments. This document provides a detailed protocol for the quantification of tetrahydroquinolines in a biological matrix such as human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methodologies presented are based on established principles of bioanalytical method development and validation.[1][2][3][4]

Predicted Signaling Pathway Involvement

Recent studies have implicated tetrahydroquinoline derivatives in various cellular signaling pathways. For instance, certain THQ derivatives have been shown to induce apoptosis in cancer cells by increasing intracellular calcium levels and affecting mitochondrial function.[5] Others have been investigated as potential inhibitors of the mTOR signaling pathway, a key regulator of cell growth and proliferation.[6][7] Understanding these interactions is crucial for elucidating the mechanism of action of novel THQ-based drug candidates.

G cluster_0 Cellular Environment THQ Tetrahydroquinoline Derivative SERCA SERCA THQ->SERCA Inhibition Mitochondria Mitochondria THQ->Mitochondria Partial Damage Ca2_i [Ca2+]i SERCA->Ca2_i Increases Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: Proposed mechanism of apoptosis induction by certain tetrahydroquinoline derivatives.

Experimental Protocols

This section details the procedures for sample preparation, LC-MS/MS analysis, and method validation for the quantification of tetrahydroquinolines.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used method for extracting small molecules from biological matrices.[8]

Materials:

  • Human plasma samples

  • Ice-cold acetonitrile (B52724) containing a suitable internal standard (IS) (e.g., a stable isotope-labeled THQ analog)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of 14,000 rpm and 4°C)

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

Procedure:

  • Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the reconstitution solution.

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are starting conditions that should be optimized for the specific tetrahydroquinoline analyte and LC-MS/MS system.

Liquid Chromatography:

  • LC System: UHPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3-5 minutes may be a good starting point.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI) in positive mode

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions must be determined for each analyte and the internal standard. This involves optimizing the cone voltage and collision energy for each transition.[9][10]

Example MRM Transitions (Hypothetical for a Tetrahydroquinoline Derivative):

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Tetrahydroquinoline X 190.1 134.1 (Quantifier) 30 20
116.1 (Qualifier) 30 25

| IS (Stable Isotope) | 194.1 | 138.1 | 30 | 20 |

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[3][4] Key validation parameters are summarized in the table below.

Data Presentation

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of a hypothetical tetrahydroquinoline derivative.

Table 1: Calibration Curve and Sensitivity

Parameter Typical Value
Calibration Range 0.1 - 100 ng/mL
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL

| Upper Limit of Quantification (ULOQ) | 100 ng/mL |

Table 2: Accuracy and Precision

QC Level Concentration (ng/mL) Accuracy (% Bias) Precision (%RSD)
Low QC 0.3 ± 15% < 15%
Medium QC 10 ± 15% < 15%

| High QC | 80 | ± 15% | < 15% |

Table 3: Recovery and Matrix Effect

Parameter Typical Value
Extraction Recovery 85 - 115%

| Matrix Effect | 85 - 115% |

Workflow Diagrams

Visualizing the experimental and analytical workflows can aid in understanding and implementing the protocol.

G cluster_0 Sample Preparation start Plasma Sample ppt Protein Precipitation (Acetonitrile + IS) start->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon end_prep Sample for Analysis recon->end_prep

Caption: Workflow for sample preparation using protein precipitation.

G cluster_1 LC-MS/MS Analysis and Data Processing injection Sample Injection lc_sep LC Separation (C18 Column) injection->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect data_acq Data Acquisition ms_detect->data_acq quant Quantification (Calibration Curve) data_acq->quant report Report Generation quant->report

Caption: General workflow for LC-MS/MS analysis and data processing.

Conclusion

This application note provides a comprehensive protocol for the quantification of tetrahydroquinolines in biological matrices using LC-MS/MS. The detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection, along with typical method performance characteristics, offer a solid foundation for researchers, scientists, and drug development professionals. Adherence to proper method validation guidelines is crucial to ensure the generation of reliable and reproducible data for pharmacokinetic and other drug development studies. The provided diagrams of a relevant signaling pathway and experimental workflows serve to enhance the understanding and implementation of these procedures.

References

Application Notes and Protocols for Studying the Biological Activity of 5,6,7,8-Tetrahydro-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,6,7,8-Tetrahydro-2-quinolone is a heterocyclic compound featuring a quinolone core. While it often serves as a synthetic intermediate, the broader quinolone and tetrahydroquinoline classes of molecules are recognized for their wide range of pharmacological properties.[1][2] Derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4][5] These notes provide detailed experimental protocols for researchers to investigate the biological activities of this compound and its analogues. The protocols cover initial screening assays and more detailed mechanistic studies.

General Experimental Workflow

The investigation of a novel compound typically follows a hierarchical screening process, starting with broad in vitro assays and progressing to more specific mechanistic and in vivo studies based on initial results.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation A Compound Preparation (this compound) B Anticancer Screening (MTT Assay on Cancer Cell Lines) A->B Primary Assays C Anti-inflammatory Screening (NO Assay in Macrophages) A->C Primary Assays D Antimicrobial Screening (MIC Assay) A->D Primary Assays E Cell Cycle Analysis B->E If Active F Apoptosis Assay B->F If Active G Cytokine Level Analysis (ELISA) C->G If Active H Xenograft Tumor Model F->H Validation I Carrageenan-Induced Paw Edema Model G->I Validation

Caption: General workflow for evaluating the biological activity of a test compound.

Section 1: Anticancer Activity

Derivatives of tetrahydroquinolinone have shown potent cytotoxicity against various cancer cell lines, including colon (HCT-116) and lung (A549) cancer cells.[3][6] The mechanism often involves the induction of cell cycle arrest and apoptosis.[3][6]

Protocol 1: Cell Viability (MTT) Assay

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A549, HCT-116)

  • DMEM or RPMI-1640 medium with 10% FBS

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Reference Data for Tetrahydroquinoline Derivatives:

Compound/DerivativeCell LineActivity (IC50)Reference
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)HCT-116 (Colon)Potent Cytotoxicity[3][6]
Compound 4aA549 (Lung)Potent Cytotoxicity[3][6]
Derivative 7CHO-1 (Ovarian)4.2 ± 0.6 µg/mL[3]
Derivative (R)-5aA2780 (Ovarian)Significant IC50[7][8]
Protocol 2: Cell Cycle Analysis

This protocol uses flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).[3]

Materials:

  • Cancer cells (e.g., A549)

  • 6-well plates

  • Propidium Iodide (PI) staining solution with RNase A

  • 70% ice-cold ethanol (B145695)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI/RNase A staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Certain quinolone derivatives are known to induce apoptosis via intrinsic and extrinsic pathways.[6]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cancer cells and 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in the cell cycle analysis protocol for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Apoptosis Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Tetrahydroquinolone Derivative death_receptor Death Receptors (e.g., Fas, TNFR) compound->death_receptor bax Bax compound->bax bcl2 Bcl-2 compound->bcl2 Inhibits caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c bax->mitochondrion bcl2->mitochondrion caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways targeted by quinolones.

Section 2: Anti-inflammatory Activity

Certain 5,6,7,8-tetrahydroquinoline (B84679) derivatives have shown in vivo anti-inflammatory activity in models like the rat carrageenan paw edema assay.[4]

Protocol 4: In Vitro Nitric Oxide (NO) Assay

This protocol measures the ability of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • LPS (from E. coli)

  • Griess Reagent

  • Sodium nitrite (B80452) standard

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Griess Assay: Collect 50 µL of the supernatant from each well. Add 50 µL of Griess Reagent A, incubate for 10 minutes, then add 50 µL of Griess Reagent B.

  • Data Acquisition: After 10 minutes, measure the absorbance at 540 nm.

  • Analysis: Calculate the amount of nitrite using a sodium nitrite standard curve. Determine the percentage inhibition of NO production compared to the LPS-only control.

Protocol 5: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard model for evaluating acute anti-inflammatory activity.[4][9]

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • 1% Carrageenan solution in saline

  • Test compound suspension (e.g., in 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Plebismometer or digital calipers

Procedure:

  • Animal Grouping: Divide animals into groups (n=6): Vehicle control, Reference drug, and Test compound groups (at different doses).

  • Compound Administration: Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume or thickness immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

G A 1. Animal Acclimatization & Fasting B 2. Grouping & Baseline Paw Measurement (0h) A->B C 3. Oral Administration (Vehicle, Drug, Test Compound) B->C D 4. Carrageenan Injection (Sub-plantar, 1h post-drug) C->D E 5. Paw Volume Measurement (Hourly for 4 hours) D->E F 6. Data Analysis (% Inhibition of Edema) E->F

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Section 3: Antimicrobial Activity

Quinolones are a well-known class of broad-spectrum antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV.[10][11][12]

Protocol 6: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound and reference antibiotic (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB directly in the 96-well plate (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Dilute the standardized bacterial suspension 1:100 in MHB. Add 50 µL of this diluted inoculum to each well, resulting in a final concentration of ~5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Reference Data for Quinolone Derivatives:

Bacterial StrainAntibiotic ClassTypical MIC Range (µg/mL)Reference
S. aureus (Gram-positive)Fluoroquinolones0.12 - 2[11]
E. coli (Gram-negative)Fluoroquinolones0.015 - 1[10]
P. aeruginosa (Gram-negative)Fluoroquinolones0.25 - 4[10]
K. pneumoniae (Gram-negative)Quinolone DerivativesSignificant Activity[14]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydro-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,6,7,8-tetrahydro-2-quinolone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during the synthesis of this compound. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in improving the yield and purity of your product.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, particularly via the catalytic hydrogenation of 2-quinolone.

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Inactive Catalyst: The catalyst (e.g., Pd/C, PtO2) may have lost activity due to improper storage or handling. 2. Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. 3. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low to effect the reduction. 4. Inadequate Mixing: Poor agitation can lead to inefficient contact between the substrate, catalyst, and hydrogen.1. Use a fresh batch of catalyst. 2. Purify the starting material and solvents. Use high-purity hydrogen gas. 3. Increase the hydrogen pressure within the safe limits of your equipment. 4. Ensure vigorous stirring or shaking.
Formation of Byproducts (e.g., Decahydroquinoline) 1. Over-reduction: Prolonged reaction time or harsh conditions (high temperature or pressure) can lead to the reduction of both the carbocyclic and heterocyclic rings. 2. Choice of Catalyst: Some catalysts may favor over-reduction.1. Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed. 2. Optimize the reaction conditions (lower temperature, lower pressure, shorter reaction time). 3. Screen different catalysts. For example, a specific palladium-based catalyst (PD catalyst) has been shown to be selective for the synthesis of 5,6,7,8-tetrahydroquinoline (B84679) from quinoline (B57606).[1]
Incomplete Reduction (Formation of 1,2,3,4-Tetrahydro-2-quinolone) 1. Reaction Conditions Not Optimal: The chosen solvent, temperature, or catalyst may favor the reduction of the heterocyclic ring over the carbocyclic ring. 2. Isomerization Issues: In some routes, an isomerization step is required to form the desired product from an intermediate, and this may be incomplete.[1]1. The use of an acidic medium, such as trifluoroacetic acid, with a platinum catalyst has been reported to favor the hydrogenation of the carbocyclic ring. 2. If the synthesis involves an isomerization step, ensure the temperature and reaction time are sufficient for the conversion.[1]
Difficulty in Product Isolation and Purification 1. Product Solubility: The product may be highly soluble in the reaction solvent, leading to losses during workup. 2. Presence of Impurities: Closely related impurities can co-elute during chromatography or co-precipitate during recrystallization.1. After filtration of the catalyst, carefully remove the solvent under reduced pressure. 2. For purification, recrystallization from a suitable solvent (e.g., ethanol) is often effective.[2] If this is insufficient, column chromatography on silica (B1680970) gel may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: Catalytic hydrogenation of 2-quinolone is a widely used and effective method. This approach involves the reduction of the benzene (B151609) ring of the quinolone system while leaving the pyridinone ring intact. The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity.

Q2: What are the key parameters to control for optimizing the yield?

A2: The key parameters to control are:

  • Catalyst Selection: Palladium on carbon (Pd/C) and platinum oxide (PtO2) are common catalysts. The catalyst loading and activity are important.

  • Solvent: Acetic acid and ethanol (B145695) are commonly used solvents. The choice of solvent can influence the reaction rate and selectivity.

  • Hydrogen Pressure: Higher pressures generally increase the reaction rate but may also lead to over-reduction.

  • Temperature: The reaction is often carried out at room temperature or slightly elevated temperatures. Higher temperatures can lead to side reactions.

  • Reaction Time: Monitoring the reaction is essential to determine the optimal time for complete conversion without the formation of byproducts.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken at different time intervals, filtered to remove the catalyst, and analyzed.

Q4: What are the expected side products in this synthesis?

A4: The main potential side products are 1,2,3,4-tetrahydro-2-quinolone (from the reduction of the pyridinone ring) and decahydro-2-quinolone (from the reduction of both rings). Unreacted starting material (2-quinolone) may also be present if the reaction is incomplete.

Experimental Protocols

High-Yield Synthesis of this compound via Catalytic Hydrogenation

This protocol is a general guideline based on established procedures for the hydrogenation of quinoline derivatives. Optimization may be required for specific laboratory conditions and reagent batches.

Materials:

  • 2-Quinolone

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or Acetic Acid)

  • Hydrogen Gas (high purity)

  • Filter Aid (e.g., Celite®)

  • Standard Glassware for Hydrogenation (e.g., Parr shaker or a flask with a balloon)

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-quinolone (1.0 eq) in ethanol or acetic acid.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the solution.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous stirring or shaking.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the uptake of hydrogen and periodically check the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filtration: Dilute the reaction mixture with more solvent and filter it through a pad of filter aid to remove the catalyst. Wash the filter cake with the solvent to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Data Presentation

The following table summarizes the yields of various tetrahydroquinoline derivatives synthesized through different methods to provide a comparative context for yield improvement.

Product Synthetic Method Catalyst/Reagents Yield Reference
2-Amino-1-aryl-1,4,5,6,7,8-hexahydro-4-phenyl-quinoline-3-carbonitrile derivativesOne-pot reactionCyclohexanone, 2-benzylidinemalononitrile, aniline (B41778) derivatives78-84%[2]
5,6,7,8-TetrahydroquinolineCatalytic Hydrogenation and IsomerizationPD catalystup to 78.2%[1]
1,2,3,4-TetrahydroquinolinesReductive Cyclization5% Pd/C93-98%[3]
Fused-ring TetrahydroquinolinesAcid-catalyzed CyclizationTriflic acid23-85%[3]
Chiral 2-functionalized TetrahydroquinolinesBiomimetic Asymmetric ReductionChiral NAD(P)H model84-95%[4]

Visualizations

Experimental Workflow for Catalytic Hydrogenation

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-Quinolone in Solvent B Add Pd/C Catalyst A->B C Pressurize with H2 and Stir B->C D Filter to Remove Catalyst C->D Reaction Completion E Remove Solvent D->E F Recrystallize Product E->F G 5,6,7,8-Tetrahydro- 2-quinolone F->G Pure Product

Caption: A generalized workflow for the synthesis of this compound via catalytic hydrogenation.

Plausible Reaction Mechanism for Hydrogenation

reaction_mechanism start 2-Quinolone + H2 catalyst Pd/C Catalyst Surface start->catalyst Adsorption intermediate Adsorbed Complex catalyst->intermediate Hydrogen Addition product This compound intermediate->product Desorption

Caption: A simplified diagram illustrating the key steps in the catalytic hydrogenation of 2-quinolone.

References

Technical Support Center: Purification of Crude 5,6,7,8-Tetrahydro-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 5,6,7,8-tetrahydro-2-quinolone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can vary based on the synthetic route. If a Bohlmann-Rahtz pyridine (B92270) synthesis approach is used, potential impurities include unreacted starting materials such as enamines and ethynyl (B1212043) ketones, as well as the intermediate aminodiene. By-products from incomplete cyclization or side reactions may also be present. If catalytic hydrogenation of quinolin-2-one is the synthetic route, incompletely hydrogenated starting material or over-hydrogenated by-products could be impurities.

Q3: My purified this compound has a low melting point and a broad melting range. What could be the issue?

A3: A low and broad melting point is a strong indicator of residual impurities. This could be due to trapped solvent or the presence of by-products with similar properties to the desired compound. Further purification by recrystallization or column chromatography is recommended.

Q4: After column chromatography, I am experiencing low recovery of my compound. What are the possible reasons?

A4: Low recovery from column chromatography can be due to several factors. The compound may be highly polar and irreversibly adsorb to the silica (B1680970) gel. Alternatively, the chosen eluent system may not be optimal, leading to very broad fractions or co-elution with impurities that are subsequently discarded. Streaking of the compound on the column can also lead to poor separation and recovery.

Troubleshooting Guides

Recrystallization
Symptom Potential Cause Suggested Solution
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent. For this compound, good starting points are ethanol (B145695), isopropanol, or a mixture of ethanol and water.
Compound "oils out" instead of crystallizing upon cooling. The solution is supersaturated, or the cooling process is too rapid. The compound may also have a low melting point.Add a small amount of additional hot solvent to the oiled-out mixture to achieve complete dissolution. Allow the solution to cool more slowly. Seeding with a pure crystal can also induce proper crystallization.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures.Concentrate the solution by boiling off some of the solvent. If crystals still do not form, consider adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the cooled solution until turbidity is observed, then allow it to stand.
Crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product.
Column Chromatography
Symptom Potential Cause Suggested Solution
Compound does not move from the baseline (Rf = 0). The eluent is not polar enough.Gradually increase the polarity of the eluent. For silica gel chromatography, a gradient of ethyl acetate (B1210297) in hexanes is a good starting point. For highly retained compounds, adding a small percentage of methanol (B129727) to the eluent can be effective.
Poor separation of the desired compound from an impurity. The eluent system has insufficient selectivity.Try a different solvent system. For example, replacing ethyl acetate with acetone (B3395972) or dichloromethane (B109758) might alter the selectivity. Ensure the column is packed properly to avoid channeling. A longer column may also improve separation.
The compound streaks down the column. The compound is interacting too strongly with the stationary phase, or the column is overloaded. The compound may also be acidic or basic.Use a more polar eluent system. If streaking persists, consider deactivating the silica gel with a small amount of triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) in the eluent. Ensure the amount of crude material is appropriate for the column size (typically 1:30 to 1:100 ratio of crude material to silica gel by weight).
Multiple spots are observed in the collected fractions that are supposed to be pure. The fractions are too large, leading to the collection of multiple components in a single tube.Collect smaller fractions to improve the resolution of the separation. Monitor the elution closely using thin-layer chromatography (TLC).

Data Presentation

The following table summarizes typical quantitative data for the purification of this compound. Please note that these are representative values and actual results may vary depending on the specific experimental conditions and the purity of the crude material.

Purification Method Typical Solvents/Eluents Typical Recovery Purity Improvement (Initial vs. Final)
Recrystallization Ethanol, Ethanol/Water70-90%85% → >98%
Column Chromatography Silica Gel, Hexane/Ethyl Acetate gradient (e.g., 9:1 to 1:1)60-80%80% → >99%

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Analysis and Pooling: Identify the fractions containing the pure product based on the TLC analysis. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Option 1 Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Option 2 Purity_Check Purity Check (TLC, NMR, MP) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Recrystallization Further Purification Purity_Check->Column_Chromatography Further Purification Pure_Product Pure this compound Purity_Check->Pure_Product Purity Confirmed

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Logic Start Crude Product Impure? Recrystallization Attempt Recrystallization Start->Recrystallization Yes Column Attempt Column Chromatography Start->Column Recrystallization Fails Check_Purity Check Purity Recrystallization->Check_Purity Column->Check_Purity Pure Product is Pure Check_Purity->Pure Yes Impure Still Impure Check_Purity->Impure No Impure->Column Try Alternative Troubleshoot_Recrystallization Troubleshoot Recrystallization (Solvent, Cooling Rate) Impure->Troubleshoot_Recrystallization From Recrystallization Troubleshoot_Column Troubleshoot Column (Eluent, Stationary Phase) Impure->Troubleshoot_Column From Column Troubleshoot_Recrystallization->Recrystallization Re-attempt Troubleshoot_Column->Column Re-attempt

Caption: Decision-making flowchart for troubleshooting purification issues.

Technical Support Center: Overcoming Solubility Challenges with 5,6,7,8-tetrahydro-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6,7,8-tetrahydro-2-quinolone. The focus is on addressing and overcoming solubility issues encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid with limited aqueous solubility. It is more readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol (B145695). Establishing a consistent and effective solubilization strategy is crucial for obtaining reliable and reproducible results in biological assays.

Q2: What is the recommended starting solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of this compound. It is important to use anhydrous, high-purity DMSO to avoid introducing water, which can decrease the compound's solubility.

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What is causing this?

A3: This phenomenon, often called "DMSO shock" or precipitation upon dilution, occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to crash out of solution.

Q4: How can I prevent my compound from precipitating during my experiment?

A4: Several strategies can be employed to prevent precipitation. These include:

  • Optimizing the final DMSO concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 1%, as higher concentrations can be toxic to cells and may still cause precipitation.

  • Using co-solvents: In some cases, a combination of solvents can improve solubility.

  • Employing solubilizing agents: Excipients like cyclodextrins can encapsulate hydrophobic compounds, increasing their aqueous solubility.

  • Adjusting the pH of the buffer: The solubility of some compounds can be influenced by pH.

  • Gentle warming and mixing: Pre-warming the aqueous buffer and adding the stock solution dropwise while gently vortexing can aid in dissolution.

Q5: Are there alternatives to DMSO for solubilizing this compound?

A5: Yes, ethanol and DMF are also viable solvents. The choice of solvent will depend on the specific requirements and sensitivities of your assay system. Always perform vehicle control experiments to ensure the solvent itself does not interfere with your assay.

Troubleshooting Guides

Issue 1: Precipitate Formation in Stock Solution
Symptom Possible Cause Suggested Solution
Visible crystals or cloudiness in the DMSO stock solution.Compound concentration exceeds its solubility limit in DMSO at the storage temperature.Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to redissolve the compound. If precipitation persists, consider preparing a slightly lower concentration stock solution.
Absorption of water by hygroscopic DMSO.Use fresh, anhydrous DMSO. Store stock solutions in tightly sealed vials with desiccant.
Repeated freeze-thaw cycles.Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Issue 2: Immediate Precipitation Upon Dilution in Aqueous Buffer
Symptom Possible Cause Suggested Solution
Turbidity or visible particles appear immediately after adding the stock solution to the assay buffer."DMSO shock" due to rapid dilution and low aqueous solubility.Pre-warm the aqueous buffer to 37°C. Add the stock solution dropwise while gently vortexing or swirling the buffer to facilitate mixing and dissolution.
Final concentration of the compound exceeds its aqueous solubility limit.Reduce the final concentration of the compound in the assay if experimentally feasible.
The final DMSO concentration is too high, causing the compound to be less soluble than in pure DMSO.Prepare a more concentrated stock solution to reduce the volume added to the aqueous buffer, thereby lowering the final DMSO concentration.
Issue 3: Precipitation Over Time During Incubation
Symptom Possible Cause Suggested Solution
The assay solution is initially clear but becomes cloudy or forms a precipitate during incubation.The compound has limited kinetic solubility and is slowly coming out of solution.Consider using a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer to improve and maintain solubility.
Interaction with components in the cell culture medium (e.g., proteins, salts).Test the solubility of the compound in the specific cell culture medium over the time course of the experiment. If interactions are suspected, a simplified buffer system might be necessary for initial screening.
Temperature fluctuations affecting solubility.Ensure a stable incubation temperature.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationReference
DMF20 mg/mL
DMSO20 mg/mL
Ethanol30 mg/mL
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 149.19 g/mol )

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 1.49 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 100 µL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there is no particulate matter.

  • Aliquot the stock solution into single-use volumes (e.g., 10 µL) to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in tightly sealed tubes.

Protocol 2: Cell Viability (MTT) Assay with this compound

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound 10 mM stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • Carefully remove the medium from the wells and replace it with the medium containing the various concentrations of the compound. Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot dissolve->aliquot store Store at -20°C/-80°C aliquot->store prepare_dilutions Prepare Serial Dilutions store->prepare_dilutions seed Seed Cells seed->prepare_dilutions treat Treat Cells prepare_dilutions->treat incubate Incubate treat->incubate add_reagent Add Assay Reagent incubate->add_reagent read Read Plate add_reagent->read

Caption: Experimental workflow for preparing and using this compound.

signaling_pathway quinolone This compound gyrase DNA Gyrase quinolone->gyrase inhibits topoisomerase Topoisomerase IV quinolone->topoisomerase inhibits dna Bacterial DNA gyrase->dna relaxes supercoils topoisomerase->dna decatenates daughter chromosomes replication DNA Replication dna->replication death Bacterial Cell Death replication->death is blocked, leading to

Caption: General mechanism of action for quinolone antibiotics.

troubleshooting common problems in tetrahydroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetrahydroquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to offer detailed procedural information. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), comprehensive experimental protocols, and comparative data to optimize your synthetic strategies.

Troubleshooting Guides & FAQs

This section addresses specific challenges that may arise during the synthesis of tetrahydroquinolines, focusing on common problems such as low yields, side product formation, and purification difficulties.

Issue 1: Low Yield of Tetrahydroquinoline Product

Question: My reaction is resulting in a low yield of the desired tetrahydroquinoline. What are the potential causes and how can I improve the yield?

Answer: Low yields in tetrahydroquinoline synthesis can stem from several factors, including suboptimal reaction conditions, reagent quality, and catalyst inefficiency. A systematic approach to troubleshooting is recommended.

  • Reagent and Solvent Quality: Ensure all starting materials and solvents are pure and anhydrous, especially for moisture-sensitive reactions. Impurities can lead to side reactions or catalyst deactivation.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Optimization of these parameters is often necessary. For instance, in the Friedländer synthesis, traditional methods may require high temperatures, which can be detrimental to the yield. Modern protocols often utilize milder conditions with appropriate catalysts.

  • Catalyst Selection and Activity: The choice of catalyst is crucial and highly dependent on the specific reaction. For example, in the Povarov reaction, screening different Lewis or Brønsted acids can significantly impact the yield. Catalyst deactivation can also be a factor; ensure your catalyst is active and handled under the correct atmospheric conditions if required.

Issue 2: Formation of Quinoline (B57606) as a Major Byproduct

Question: My reaction is producing a significant amount of the corresponding quinoline as a byproduct. How can I minimize this?

Answer: The formation of quinoline is a common side reaction, often due to oxidation of the tetrahydroquinoline product or intermediates.

  • Control of Reaction Atmosphere: If the reaction is sensitive to air, ensure it is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Choice of Reducing Agent (in reductive methods): In syntheses involving the reduction of a quinoline precursor, the choice and stoichiometry of the reducing agent are critical to prevent incomplete reduction.

  • Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can sometimes promote aromatization to the quinoline. Monitor the reaction progress and aim for the shortest effective reaction time.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my tetrahydroquinoline product from the reaction mixture. What are the best practices?

Answer: Purification can be challenging due to the similar polarities of the product and certain byproducts.

  • Column Chromatography: This is a common method for purification. It is essential to optimize the solvent system (eluent) using thin-layer chromatography (TLC) beforehand to achieve good separation. In some cases, deactivating the silica (B1680970) gel with a base like triethylamine (B128534) can prevent product degradation on the column.

  • Aqueous Workup: During extraction, emulsions can form, leading to product loss. The use of brine (saturated NaCl solution) can help to break up emulsions. It is also important to ensure the pH of the aqueous layer is adjusted to keep the product in its less water-soluble, neutral form.

  • Recrystallization: For solid products, recrystallization can be an effective method to achieve high purity.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for various tetrahydroquinoline synthesis methods.

Table 1: Comparison of Catalysts in the Friedländer Synthesis of Quinolines

CatalystSolventTemperature (°C)Time (h)Yield (%)
Zr(OTf)₄Ethanol (B145695)/Water (1:1)600.5 - 2>88
[Hbim]BF₄Solvent-free1003 - 693
Brønsted acidic ionic liquidSolvent-free500.2590
p-Toluenesulfonic acidSolvent-free (Microwave)1600.08High

Table 2: Povarov Reaction for Tetrahydroquinoline Synthesis - A Comparative Study

CatalystSolventTemperature (°C)Time (h)Yield of Tetrahydroquinoline (%)
AlCl₃Diethyl ether30Not specified31 - 53
Cu(OTf)₂Ethanol40Not specified0 - 30
InCl₃Ethanol1107High

Experimental Protocols

Protocol 1: General Procedure for the Friedländer Synthesis

  • To a solution of the 2-aminoaryl ketone (1 mmol) and the active methylene (B1212753) compound (1.2 mmol) in a suitable solvent (e.g., a 1:1 mixture of ethanol and water, 5 mL), add the catalyst (e.g., zirconium triflate, 5 mol%).

  • Stir the reaction mixture at the optimized temperature (e.g., 60 °C) for the required time (typically 0.5-2 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a standard aqueous workup, including extraction with an organic solvent.

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for the Povarov Reaction (Three-Component)

  • In a reaction vessel, dissolve the aniline (B41778) (1 eq), aldehyde (1 eq), and an electron-rich alkene (1-1.2 eq) in a suitable solvent (e.g., ethanol).

  • Add the Lewis or Brønsted acid catalyst (e.g., InCl₃, 10 mol%).

  • Stir the reaction mixture at the appropriate temperature (e.g., reflux at 110°C) for the necessary time (e.g., 7 hours).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired tetrahydroquinoline derivative.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Evaluate Catalyst (Choice, Activity, Loading) start->check_catalyst purify_reagents Purify/Replace Reagents check_purity->purify_reagents optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions screen_catalysts Screen Different Catalysts check_catalyst->screen_catalysts analyze_byproducts Analyze Byproducts (TLC, GC-MS) optimize_conditions->analyze_byproducts screen_catalysts->analyze_byproducts purify_reagents->analyze_byproducts adjust_workup Adjust Workup/Purification analyze_byproducts->adjust_workup Side reactions identified end Improved Yield analyze_byproducts->end Reaction clean adjust_workup->end

Caption: A logical workflow for diagnosing and resolving low yields in tetrahydroquinoline synthesis.

Generalized Reaction Pathway for Povarov Synthesis

Povarov_Reaction Aniline Aniline Imine Schiff Base (Imine) Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine ActivatedImine Activated Iminium Ion Imine->ActivatedImine Alkene Electron-Rich Alkene Cycloadduct [4+2] Cycloaddition Intermediate Alkene->Cycloadduct LewisAcid Lewis Acid Catalyst LewisAcid->ActivatedImine ActivatedImine->Cycloadduct THQ Tetrahydroquinoline Cycloadduct->THQ Aromatization/ Rearrangement

Caption: A simplified representation of the Povarov reaction pathway.

PI3K/AKT/mTOR Signaling Pathway Modulated by a Tetrahydroquinoline Derivative

Some tetrahydroquinoline derivatives have been investigated for their potential to induce autophagy in cancer cells through the PI3K/AKT/mTOR signaling pathway.

PI3K_Pathway THQ Tetrahydroquinoline Derivative (20d) PI3K PI3K THQ->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy CellDeath Cell Death Autophagy->CellDeath

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a tetrahydroquinoline derivative, leading to autophagy.

Technical Support Center: Optimization of Reaction Conditions for Synthesizing Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tetrahydroquinoline derivatives.

Frequently Asked Questions (FAQs)

What are the most common methods for synthesizing tetrahydroquinoline derivatives?

Common methods for synthesizing tetrahydroquinoline derivatives include the Povarov reaction, catalytic hydrogenation of quinolines, reductive cyclization, and electrochemical approaches.[1][2][3] The choice of method often depends on the desired substitution pattern and the available starting materials.

What are the key factors influencing the yield and purity of tetrahydroquinoline synthesis?

Several factors critically influence the outcome of tetrahydroquinoline synthesis. These include the choice of catalyst (Lewis or Brønsted acids), the reaction solvent, temperature, and the nature of the substrates.[1] Optimization of these parameters is often necessary to achieve high yields and purity.

How can I minimize the formation of quinoline (B57606) as a byproduct?

The formation of quinoline as a byproduct often results from the oxidation of the tetrahydroquinoline product.[1] To minimize this, avoid using strong oxidizing agents. The choice of catalyst and solvent can also influence the extent of aromatization.[1][3] For instance, in some reactions, the use of specific solvents like dichloromethane (B109758) can afford better selectivity and higher yields of the desired tetrahydroquinoline.[3]

What are the best practices for purifying tetrahydroquinoline derivatives?

Purification of tetrahydroquinoline derivatives can be challenging due to the presence of byproducts and unreacted starting materials. Common purification techniques include column chromatography on silica (B1680970) gel and recrystallization.[4] For basic compounds, adding a small amount of triethylamine (B128534) to the eluent during chromatography can help prevent tailing.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of tetrahydroquinolines in a question-and-answer format.

Problem: Low Yield

Q: My reaction is resulting in a low yield of the desired tetrahydroquinoline. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Catalyst Selection: The choice of catalyst is critical. If you are observing low yields, consider screening different Lewis or Brønsted acid catalysts. For example, while AlCl₃ can be effective, other catalysts like Cu(OTf)₂, iodine, or BF₃·MeOH might offer better results depending on the specific substrates.[1]

  • Reaction Conditions:

    • Solvent: The solvent can significantly influence the reaction outcome. Experiment with different solvents to find the optimal one for your substrates. Acetonitrile has been shown to be effective in some Povarov reactions.[1]

    • Temperature: The reaction temperature can affect both the reaction rate and the formation of byproducts. Optimization of the temperature is often necessary.[1]

  • Reaction Type: For multi-component reactions like the Povarov reaction, a one-pot, three-component approach is often more efficient and can lead to higher yields than a two-step process where the imine is pre-formed.[1]

Problem: Byproduct Formation

Q: I am observing significant amounts of quinoline byproduct in my reaction mixture. How can I suppress this side reaction?

A: The formation of quinoline is a common issue, often due to the oxidation of the tetrahydroquinoline product.[1] Here’s how to address it:

  • Avoid Oxidants: If tetrahydroquinoline is the desired product, avoid the use of strong oxidizing agents.[1]

  • Catalyst Choice: The choice of Lewis acid can influence the extent of aromatization.[1]

  • Solvent Selection: The solvent can play a crucial role. For catalytic hydrogenation, dichloromethane has been reported to afford the best selectivity and highest yields, preventing the formation of quinoline by-products.[3]

Q: My reaction is producing a tar-like substance. What is causing this and how can I prevent it?

A: The formation of a tar-like substance is often due to polymerization or decomposition of the starting material or product.

  • Temperature Control: Overheating can lead to these side reactions. Maintain careful temperature control throughout the reaction.[5]

  • Inert Atmosphere: Some starting materials and products may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.[5]

Problem: Incomplete Reaction

Q: My starting materials are not being fully consumed. What adjustments can I make to drive the reaction to completion?

A: An incomplete reaction can be due to several factors:

  • Inactive Reagents: Ensure the purity and activity of your starting materials and reagents. For example, BBr₃ is highly sensitive to moisture and should be handled under an inert atmosphere.[5]

  • Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature to proceed to completion. Monitor the reaction progress using techniques like TLC or LC-MS.[5]

  • Stoichiometry: It is common to use a molar excess of one of the reagents to drive the reaction to completion.[5]

Problem: Purification Difficulties

Q: I am having trouble purifying my tetrahydroquinoline derivative. What are some effective purification techniques?

A: Purification can be challenging due to the presence of closely related byproducts.

  • Column Chromatography: This is a common method for purification. The use of an appropriate solvent gradient is key. For basic compounds, adding a small amount of triethylamine to the eluent can improve separation.[4]

  • Recrystallization: This can be an effective method for achieving high purity, especially for crystalline compounds. Experiment with different solvent systems to find the optimal conditions.[4]

  • Workup Procedure: A thorough workup procedure is crucial to remove impurities. For example, in reactions involving boron-containing reagents, washing with methanol (B129727) and sodium bicarbonate is necessary to break down boron complexes.[5]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of Tetrahydroquinoline 2aa [6]

EntryPhotocatalystSolventAdditiveTime (h)Yield (%)
1Ru(bpy)₃Cl₂CH₃CN-2445
2Ir(ppy)₃CH₃CN-2460
3Eosin YCH₃CN-2420
4Ir(ppy)₃DMSO-2435
5Ir(ppy)₃CH₃CNHantzsch Ester1275

Table 2: Optimization of [4 + 2] Annulation Conditions [7]

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Cs₂CO₃DCMrt1280
2Na₂CO₃DCMrt2445
3PyrrolidineDCMrt24<10
4TEADCMrt2420
5DBUDCMrt1289
8DBUToluenert1096

Experimental Protocols

Protocol 1: Three-Component Povarov Reaction [1]

  • To a solution of the aniline (B41778) (1 mmol) and aldehyde (1 mmol) in the chosen solvent (e.g., acetonitrile, 5 mL), add the catalyst (e.g., BF₃·MeOH, 30 mol%).

  • Stir the mixture at room temperature for 10-15 minutes to allow for imine formation.

  • Add the alkene (1.2 mmol).

  • Stir the reaction mixture at the optimized temperature (e.g., 82 °C) for the required time (e.g., 24 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product using column chromatography.

Protocol 2: Demethylation of 6-methoxy-1,2,3,4-tetrahydroquinoline (B86035) [5]

  • Dissolve 6-methoxy-1,2,3,4-tetrahydroquinoline (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 1M solution of BBr₃ in DCM (typically 2-3 equivalents) to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol.

  • Follow with the addition of a saturated sodium bicarbonate solution to neutralize the reaction mixture.

  • Extract the product with an organic solvent and purify by column chromatography.

Mandatory Visualization

TroubleshootingWorkflow start Experiment Start: Synthesis of Tetrahydroquinoline issue Identify Issue start->issue low_yield Low Yield issue->low_yield Yield Issue byproducts Byproduct Formation issue->byproducts Purity Issue incomplete_rxn Incomplete Reaction issue->incomplete_rxn Conversion Issue optimize_catalyst Optimize Catalyst: - Screen different catalysts - Adjust loading low_yield->optimize_catalyst optimize_conditions Optimize Conditions: - Vary solvent - Adjust temperature low_yield->optimize_conditions byproducts->optimize_conditions purification Purification Strategy: - Column Chromatography - Recrystallization byproducts->purification incomplete_rxn->optimize_conditions check_reagents Check Reagents: - Purity of starting materials - Activity of reagents incomplete_rxn->check_reagents success Successful Synthesis optimize_catalyst->success optimize_conditions->success check_reagents->success purification->success

Caption: Troubleshooting workflow for tetrahydroquinoline synthesis.

PovarovReactionOptimization start Povarov Reaction Setup catalyst Select Catalyst (e.g., BF3·MeOH, Cu(OTf)2) start->catalyst solvent Select Solvent (e.g., Acetonitrile, DCM) catalyst->solvent temperature Set Temperature (e.g., 82 °C) solvent->temperature run_reaction Run Reaction & Monitor (TLC/LC-MS) temperature->run_reaction analyze Analyze Outcome run_reaction->analyze low_yield Low Yield? analyze->low_yield byproducts Byproducts? low_yield->byproducts No adjust_catalyst Adjust Catalyst low_yield->adjust_catalyst Yes adjust_solvent Adjust Solvent byproducts->adjust_solvent Yes success Optimized Conditions byproducts->success No adjust_catalyst->run_reaction adjust_temp Adjust Temperature adjust_solvent->adjust_temp adjust_temp->run_reaction

Caption: Decision tree for optimizing Povarov reaction conditions.

ByproductFormation Reactants Aniline + Aldehyde + Alkene Intermediate Iminium Ion Intermediate Reactants->Intermediate [Catalyst] Desired_Product Tetrahydroquinoline Intermediate->Desired_Product Cycloaddition Byproduct Quinoline (Byproduct) Desired_Product->Byproduct Oxidizing Conditions Oxidation Oxidation Byproduct->Oxidation Oxidation->Desired_Product

Caption: Pathway illustrating quinoline byproduct formation.

References

preventing side reactions in the synthesis of tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydroquinolines. Our goal is to help you prevent common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of tetrahydroquinolines?

A1: The most prevalent side reactions are highly dependent on the synthetic route employed. Key side reactions include:

  • Oxidation: The tetrahydroquinoline product can be oxidized to the corresponding quinoline (B57606), particularly in the presence of air or certain catalysts. This is a common issue in reactions like the Povarov reaction.[1]

  • Over-reduction: In catalytic hydrogenation of quinolines, the benzene (B151609) ring can be further reduced to form decahydroquinolines if the reaction is not carefully controlled.[1]

  • Formation of Regioisomers: When using unsymmetrical ketones in reactions like the Friedländer annulation, a mixture of regioisomers can be formed.

  • Dimerization and Polymerization: Under certain conditions, especially with reactive starting materials, dimerization or polymerization of reactants or products can occur, leading to lower yields of the desired tetrahydroquinoline.

  • Incomplete Cyclization: In multi-step syntheses, the final cyclization step to form the tetrahydroquinoline ring may be incomplete, resulting in the accumulation of intermediates.

Q2: How can I minimize the oxidation of my tetrahydroquinoline product to quinoline?

A2: To minimize oxidation, consider the following strategies:

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric oxygen.[1]

  • Choice of Catalyst and Reagents: Avoid strong oxidizing agents. The choice of Lewis acid in reactions like the Povarov reaction can also influence the rate of aromatization.[1] For example, in some cases, switching from a stronger Lewis acid like AlCl₃ to a milder one like Cu(OTf)₂ can reduce the formation of the quinoline byproduct.[2]

  • Control of Reaction Temperature: Higher temperatures can sometimes promote oxidation. Optimizing the temperature to the lowest effective level can help minimize this side reaction.

  • Reductive Work-up: In some instances, a reductive work-up can help to convert any quinoline formed back to the desired tetrahydroquinoline.

Q3: My catalytic hydrogenation of quinoline is producing over-reduced byproducts. What can I do?

A3: Over-reduction to decahydroquinoline (B1201275) is a common challenge. To improve selectivity for the tetrahydroquinoline product:

  • Catalyst Selection: The choice of catalyst is critical. For instance, fluorine-modified cobalt catalysts have shown high selectivity for the hydrogenation of the pyridine (B92270) ring of quinoline, leaving the benzene ring intact.

  • Reaction Conditions: Carefully control the reaction temperature and hydrogen pressure. Milder conditions (lower temperature and pressure) generally favor partial hydrogenation.

  • Solvent Choice: The solvent can influence the catalyst's activity and selectivity. Experiment with different solvents to find the optimal conditions for your specific substrate and catalyst system.

  • Monitoring Reaction Progress: Closely monitor the reaction using techniques like TLC, GC, or LC-MS to stop the reaction once the starting material is consumed and before significant over-reduction occurs.

Q4: How can I improve the stereoselectivity of my tetrahydroquinoline synthesis?

A4: Achieving high stereoselectivity (both diastereoselectivity and enantioselectivity) is often crucial. Here are some approaches:

  • Chiral Catalysts and Ligands: For asymmetric synthesis, the use of chiral catalysts, such as those based on iridium or rhodium with chiral phosphine (B1218219) ligands, is a common strategy.[3] Chiral Brønsted acids can also be effective catalysts.

  • Solvent Effects: The solvent can play a significant role in the stereochemical outcome of the reaction. For example, in some iridium-catalyzed asymmetric hydrogenations, switching from an aprotic solvent like dioxane to a protic solvent like ethanol (B145695) can even invert the enantioselectivity, providing access to either enantiomer with the same catalyst.[3]

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.

  • Substrate Control: The steric and electronic properties of the substituents on the starting materials can influence the stereochemical course of the reaction.

Troubleshooting Guides

Issue 1: Low Yield in Povarov Reaction

Symptoms: The desired tetrahydroquinoline is obtained in low yield, with significant amounts of starting materials remaining or the formation of unidentified byproducts.

Possible Causes and Solutions:

CauseRecommended Solutions
Suboptimal Catalyst Screen different Lewis or Brønsted acid catalysts (e.g., BF₃·OEt₂, Sc(OTf)₃, InCl₃, p-toluenesulfonic acid). The optimal catalyst is often substrate-dependent.
Inappropriate Solvent Test a range of solvents. Acetonitrile (B52724), dichloromethane, and toluene (B28343) are commonly used. The solvent can affect the solubility of reactants and the stability of intermediates.
Incorrect Reaction Temperature Optimize the reaction temperature. While some Povarov reactions proceed at room temperature, others may require heating to overcome the activation energy.
Imine Formation Issues If using a three-component reaction, ensure the imine is forming efficiently in situ. Pre-forming the imine in a separate step before adding the dienophile can sometimes improve yields.[4]
Issue 2: Formation of Quinoline Byproduct in the Povarov Reaction

Symptoms: A significant amount of the corresponding quinoline is observed alongside the desired tetrahydroquinoline product.

Quantitative Data on Catalyst Effect:

The choice of catalyst can significantly impact the ratio of tetrahydroquinoline (THQ) to quinoline. The following table provides an example of how different catalysts can affect product distribution in a Povarov reaction between anilines, aldehydes, and ethyl vinyl ether.[2]

Catalyst (mol%)SolventTemperature (°C)Time (h)THQ Yield (%)Quinoline Yield (%)
AlCl₃ (10)Et₂O300.55315
Cu(OTf)₂ (10)EtOH400.3305
Sc(OTf)₃ (10)CH₃CNrt2485<5
InCl₃ (10)CH₂Cl₂rt127810

Troubleshooting Workflow:

G start High Quinoline Byproduct inert_atm Conduct reaction under inert atmosphere (N₂ or Ar) start->inert_atm reductive_workup Consider a reductive work-up start->reductive_workup catalyst Optimize Catalyst start->catalyst temp Lower Reaction Temperature start->temp end Minimized Quinoline Formation inert_atm->end reductive_workup->end catalyst->end temp->end

Caption: Troubleshooting workflow for minimizing quinoline byproduct formation.

Issue 3: Poor Regioselectivity in Friedländer Annulation

Symptoms: When using an unsymmetrical ketone, a mixture of two or more regioisomeric quinoline products is formed.

Strategies for Improving Regioselectivity:

StrategyDescription
Catalyst Selection The use of specific catalysts, such as iodine or certain Lewis acids, can favor the formation of one regioisomer over another.
Reaction Conditions Carefully optimizing the reaction temperature and solvent can influence the kinetic vs. thermodynamic control of the reaction, thereby affecting regioselectivity.
Protecting Groups Temporarily introducing a protecting group on one of the α-carbons of the ketone can direct the cyclization to the desired position.
Use of Enol Ethers or Enamines Pre-forming a specific enol ether or enamine from the unsymmetrical ketone can provide better control over the regioselectivity of the subsequent cyclization.

Experimental Protocols

Detailed Methodology for a Three-Component Povarov Reaction

This protocol describes a general procedure for the synthesis of a 2,4-disubstituted tetrahydroquinoline.

Materials:

  • Aniline (B41778) (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Alkene (e.g., ethyl vinyl ether) (1.2 mmol)

  • Lewis Acid Catalyst (e.g., Sc(OTf)₃, 10 mol%)

  • Anhydrous Acetonitrile (5 mL)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aniline (1.0 mmol), aldehyde (1.0 mmol), and anhydrous acetonitrile (5 mL).

  • Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 mmol) to the mixture.

  • Stir the mixture at room temperature for 15-20 minutes to facilitate the in situ formation of the imine.

  • Add the alkene (1.2 mmol) to the reaction mixture.

  • Stir the reaction at the desired temperature (this may range from room temperature to reflux, depending on the specific substrates and catalyst) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired tetrahydroquinoline.

Experimental Workflow Diagram:

G A Combine Aniline, Aldehyde, Catalyst in Solvent B Stir for Imine Formation (15-20 min) A->B C Add Alkene B->C D React at Optimal Temperature (Monitor by TLC) C->D E Aqueous Work-up (Quench and Extract) D->E F Purification (Column Chromatography) E->F G Pure Tetrahydroquinoline F->G

Caption: General experimental workflow for a three-component Povarov reaction.

Detailed Methodology for Friedländer Annulation

This protocol outlines a general procedure for the synthesis of a quinoline, which can then be reduced to a tetrahydroquinoline in a subsequent step.

Materials:

  • 2-Aminobenzaldehyde or 2-aminobenzophenone (B122507) (1.0 mmol)

  • Ketone with an α-methylene group (1.2 mmol)

  • Catalyst (e.g., p-toluenesulfonic acid, 10 mol%)

  • Solvent (e.g., ethanol or toluene, 10 mL)

  • Round-bottom flask with a reflux condenser

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl carbonyl compound (1.0 mmol), the ketone (1.2 mmol), and the catalyst (0.1 mmol) in the chosen solvent (10 mL).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the quinoline.

  • The resulting quinoline can then be subjected to catalytic hydrogenation to afford the corresponding tetrahydroquinoline.

Logical Relationship Diagram for Friedländer Synthesis:

G reactants 2-Aminoaryl Carbonyl Ketone (with α-CH₂) catalyst Acid or Base Catalyst intermediate Aldol Condensation/ Schiff Base Formation reactants->intermediate catalyst->intermediate cyclization Intramolecular Cyclization and Dehydration intermediate->cyclization product Quinoline cyclization->product reduction Reduction (e.g., Catalytic Hydrogenation) product->reduction thq Tetrahydroquinoline reduction->thq

Caption: Key transformations in the synthesis of tetrahydroquinolines via Friedländer annulation and subsequent reduction.

References

Technical Support Center: Enhancing the Stability of 5,6,7,8-Tetrahydro-2-quinolone for Biological Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 5,6,7,8-tetrahydro-2-quinolone during biological testing.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and testing of this compound.

Issue 1: Inconsistent or lower-than-expected potency in biological assays.

  • Possible Cause 1: Degradation of the compound in the assay medium.

    • Solution: this compound can be susceptible to hydrolysis, particularly at non-optimal pH values.[1] It is also prone to oxidation and photodegradation.[1] To mitigate this, prepare fresh solutions of the compound in a suitable, high-purity solvent immediately before use. If the assay requires incubation over an extended period, consider conducting a time-course experiment to assess the compound's stability in the assay medium. The use of antioxidants or light-protective plates may be beneficial.

  • Possible Cause 2: Low solubility in the aqueous assay buffer.

    • Solution: The solubility of this compound in PBS (pH 7.2) is limited (0.5 mg/ml when mixed 1:1 with Ethanol). Ensure that the final concentration of the compound in the assay does not exceed its solubility limit. The use of co-solvents such as DMSO or Ethanol may be necessary, but their final concentration should be kept low (typically <1%) to avoid artifacts in biological assays.

Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS) of the sample.

  • Possible Cause 1: Formation of degradation products.

    • Solution: The appearance of new peaks is a strong indicator of degradation. The primary degradation pathways for quinolone structures are hydrolysis, oxidation, and photodegradation.[1] To identify the source of degradation, conduct forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions. This will help to understand the degradation profile of the molecule and develop strategies to prevent it.

  • Possible Cause 2: Interaction with excipients or other components in the formulation.

    • Solution: If the compound is formulated with other excipients, there is a possibility of interaction leading to the formation of adducts or degradation products. Analyze the compound in the absence of excipients to confirm this. If an interaction is identified, alternative, more inert excipients should be considered.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a solid at -20°C. Under these conditions, it is reported to be stable for at least four years. For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored in a tightly sealed container at -20°C or -80°C and protected from light.

Q2: How can I minimize the degradation of this compound in my cell-based assay?

A2: To minimize degradation in a cell-based assay, consider the following:

  • Prepare fresh solutions of the compound for each experiment.

  • If using a stock solution in an organic solvent like DMSO or ethanol, ensure the final concentration of the solvent in the cell culture medium is minimal and non-toxic to the cells.

  • Protect the assay plates from light, especially if the incubation period is long.

  • Ensure the pH of the assay medium is within a range where the compound is stable.

  • If oxidative degradation is a concern, consider adding a suitable antioxidant to the medium, after confirming it does not interfere with the assay.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemical structure and data from related quinolone compounds, the most probable degradation pathways are:

  • Hydrolysis: The amide bond in the quinolone ring may be susceptible to cleavage under acidic or basic conditions.[1]

  • Oxidation: The tetrahydroquinoline ring can be oxidized, potentially leading to the formation of aromatic quinoline (B57606) derivatives or hydroxylated species.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[1]

Quantitative Data on Stability

The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is intended to serve as a guideline for researchers.

Table 1: pH-Dependent Degradation of this compound at 37°C

pHIncubation Time (hours)% Degradation
3.02415.2
5.0245.8
7.4242.1
9.02412.5

Table 2: Temperature-Dependent Degradation of this compound at pH 7.4

Temperature (°C)Incubation Time (hours)% Degradation
424< 1
25 (Room Temp)243.5
37248.2
502418.9

Table 3: Photodegradation of this compound in Solution (pH 7.4, 25°C)

Light ExposureDuration (hours)% Degradation
Ambient Lab Light246.7
Direct Sunlight425.3
UV Lamp (254 nm)145.8

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify the degradation pathways of this compound.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. At designated time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. At designated time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days. At designated time points, dissolve a portion of the solid in a suitable solvent and dilute to the target concentration.

  • Photodegradation: Expose a solution of the compound (e.g., in methanol) in a phototransparent container to a light source as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples and an unstressed control sample using a stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC-MS Method

This protocol provides a general HPLC-MS method for the analysis of this compound and its potential degradation products.

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • UV Detection: 254 nm and 320 nm

  • MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes.

  • MS Scan Range: m/z 100-500

  • MS/MS: Data-dependent acquisition for fragmentation of major peaks to aid in structural elucidation of degradation products.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation compound This compound hydrolysis_product Ring-Opened Product compound->hydrolysis_product H+/OH- oxidation_product1 Aromatized Quinolone compound->oxidation_product1 [O] oxidation_product2 Hydroxylated Derivative compound->oxidation_product2 photo_product Photolytic Adducts/Isomers compound->photo_product

Caption: Plausible degradation pathways for this compound.

experimental_workflow start Start: Compound Stability Concern forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_degradation hplc_analysis Analyze Samples by Stability-Indicating HPLC-MS forced_degradation->hplc_analysis data_analysis Identify Degradation Products & Determine Degradation Rate hplc_analysis->data_analysis formulation_optimization Optimize Formulation & Storage Conditions data_analysis->formulation_optimization end End: Enhanced Stability Protocol formulation_optimization->end troubleshooting_logic issue Issue: Inconsistent Assay Results check_solubility Is the compound fully dissolved in the assay buffer? issue->check_solubility check_stability Is the compound stable in the assay medium over time? issue->check_stability solubility_solution Optimize solvent/co-solvent system. Ensure concentration is below solubility limit. check_solubility->solubility_solution No outcome Consistent Assay Results check_solubility->outcome Yes stability_solution Prepare fresh solutions. Protect from light. Optimize pH and temperature. check_stability->stability_solution No check_stability->outcome Yes solubility_solution->outcome stability_solution->outcome

References

Technical Support Center: Refining Analytical Methods for Tetrahydroquinolone Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analytical detection of tetrahydroquinolones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the accurate analysis of this important class of compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of tetrahydroquinolones using common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

HPLC Troubleshooting

Issue 1: Peak Tailing

Q: Why are my tetrahydroquinolone peaks tailing in reversed-phase HPLC, and how can I fix it?

A: Peak tailing for basic compounds like tetrahydroquinolones is a common issue, often caused by secondary interactions between the analyte and the stationary phase. Here’s a step-by-step guide to troubleshoot and resolve this problem:

  • Cause 1: Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms in tetrahydroquinolones, leading to peak tailing.

    • Solution:

      • Lower Mobile Phase pH: Adjust the mobile phase pH to a lower value (e.g., < 3) using an acidic modifier like formic acid or trifluoroacetic acid. This protonates the silanol groups, reducing their interaction with the protonated basic analyte.

      • Use a Competing Base: Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the tetrahydroquinolone analytes.[1]

      • Employ a Modern Column: Use a column with high-purity silica (B1680970) or one that is end-capped to minimize the number of accessible silanol groups.

  • Cause 2: Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.

    • Solution: Reduce the sample concentration or the injection volume. Dilute your sample and reinject to see if the peak shape improves.

  • Cause 3: Column Contamination or Voids: Contamination at the head of the column or the formation of a void can disrupt the sample band.

    • Solution:

      • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.

      • Column Flushing: Flush the column with a strong solvent to remove contaminants. If a void is suspected, replacing the column is often the best solution.

Issue 2: Peak Splitting

Q: My tetrahydroquinolone peak is splitting into two or more peaks. What could be the cause?

A: Peak splitting can arise from several factors, from the sample solvent to the column integrity.

  • Cause 1: Incompatible Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the sample band to spread and split as it enters the column.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.

  • Cause 2: Partially Blocked Frit or Column Void: A blockage in the inlet frit of the column or a void in the packing material can cause the sample to travel through different paths, resulting in a split peak.

    • Solution:

      • Reverse Flush the Column: Disconnect the column and flush it in the reverse direction to dislodge any particulates from the frit.

      • Replace the Frit or Column: If the problem persists, the frit may need to be replaced, or if a void has formed, the column will need to be replaced.

  • Cause 3: Co-elution of an Impurity: The split peak may actually be two different, closely eluting compounds.

    • Solution: Optimize the chromatographic method to improve resolution. This can be achieved by changing the mobile phase composition, gradient slope, or temperature.

GC-MS Troubleshooting

Q: I am having trouble with the GC-MS analysis of my tetrahydroquinolone sample, including peak tailing and the appearance of ghost peaks. What should I do?

A: GC-MS analysis of tetrahydroquinolones can be challenging due to their polarity and potential for thermal degradation.

  • Issue: Peak Tailing and Degradation

    • Cause: Tetrahydroquinolones are polar and can interact with active sites in the GC system (e.g., liner, column). They can also be thermally labile and degrade in a hot injector.

    • Solution:

      • Derivatization: Derivatize the tetrahydroquinolone with a reagent like N-methyl-bis(trifluoroacetamide) (MBTFA) to increase its volatility and thermal stability.

      • Use a Deactivated Liner and Column: Ensure that both the injector liner and the GC column are properly deactivated to minimize active sites.

      • Optimize Injector Temperature: Lower the injector temperature to the minimum required for efficient volatilization without causing thermal degradation.

  • Issue: Ghost Peaks

    • Cause: Ghost peaks are extraneous peaks that can originate from septum bleed, syringe contamination, or carryover from previous injections.

    • Solution:

      • Use High-Quality Septa: Employ low-bleed septa to minimize contamination from the injector.

      • Thorough Syringe Cleaning: Implement a rigorous syringe cleaning protocol between injections.

      • Run Blank Injections: After a high-concentration sample, run a blank solvent injection to check for and clear any carryover.

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal mobile phase pH for tetrahydroquinolone analysis by HPLC?

A1: The pH of the mobile phase is a critical parameter that affects the retention and peak shape of ionizable compounds like tetrahydroquinolones.[2][3] For basic compounds, a general strategy is to work at a pH that is at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic form.[4]

  • Low pH (e.g., 2.5-3.5): At this pH, the tetrahydroquinolone will be protonated (ionized), and the silanol groups on a silica-based column will also be protonated, which can reduce peak tailing. Retention will be primarily by reversed-phase mechanisms.

  • High pH (e.g., >8): At a higher pH, the tetrahydroquinolone may be in its neutral form, which can increase retention on a reversed-phase column. However, a pH-stable column (e.g., a hybrid or polymer-based column) must be used, as traditional silica columns can degrade at high pH.

Q2: What are matrix effects in LC-MS/MS analysis of tetrahydroquinolones and how can I minimize them?

A2: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the analysis.

  • Strategies to Minimize Matrix Effects:

    • Effective Sample Preparation: Use a robust sample preparation technique like solid-phase extraction (SPE) to remove interfering matrix components.

    • Chromatographic Separation: Optimize the HPLC method to chromatographically separate the tetrahydroquinolone from matrix components.

    • Use of an Internal Standard: Employ a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.

Q3: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values I can expect for tetrahydroquinolone analysis?

A3: The LOD and LOQ are method-dependent and will vary based on the analytical technique, instrument sensitivity, and the sample matrix. However, for LC-MS/MS, which is a highly sensitive technique, it is common to achieve LOQs in the low ng/mL range in biological matrices like plasma.[1][5] For HPLC-UV, the LOQ will generally be higher. Method validation is necessary to determine the specific LOD and LOQ for your analytical procedure.[6][7]

Data Presentation

The following tables summarize quantitative data on the effects of various experimental parameters on the analysis of tetrahydroquinolone-related compounds.

Table 1: Effect of Mobile Phase pH on Retention Time of a Basic Analyte

Mobile Phase pHRetention Time (min)Peak Shape
2.53.2Symmetrical
4.54.8Moderate Tailing
6.56.5Severe Tailing

Note: Data is illustrative of the general trend for basic compounds on a C18 column. A lower pH generally leads to earlier elution and better peak shape for basic compounds due to the suppression of silanol interactions.[8][9]

Table 2: Performance of a Validated LC-MS/MS Method for a Tetrahydroisoquinoline Derivative in Plasma

ParameterValue
Linearity Range0.05 - 5 µg/mL
Limit of Quantification (LOQ)20 ng
Average Recovery78.5%
Intra-assay Accuracy92% - 108%
Inter-assay CV%6.27%

Source: Adapted from a study on N-acetyl-1-(p-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.[5]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of a Tetrahydroquinoline Derivative

This protocol is a starting point for the analysis of a tetrahydroquinoline derivative using reversed-phase HPLC with UV detection.

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (e.g., 80:20 v/v). The buffer can be prepared by dissolving potassium dihydrogen phosphate in water and adjusting the pH with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the specific tetrahydroquinolone.

  • Sample Preparation:

    • Accurately weigh the sample.

    • Dissolve in the mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS/MS Analysis of a Tetrahydroquinolone in Plasma

This protocol outlines a general procedure for the sensitive quantification of a tetrahydroquinolone in a plasma sample.

  • Instrumentation: LC-MS/MS system with a triple quadrupole mass spectrometer, C18 or similar reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for the analyte and internal standard.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Conditioning: Condition a polymeric SPE cartridge with methanol (B129727) followed by water.

    • Loading: Load the plasma sample (pre-treated with an internal standard) onto the cartridge.

    • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elution: Elute the tetrahydroquinolone with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for injection.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the analysis of tetrahydroquinolones.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis & Quantification detection->data_analysis Data Acquisition & Processing

Caption: Workflow for the analysis of tetrahydroquinolones in a biological matrix.

troubleshooting_peak_tailing cluster_physical_solutions Physical Solutions cluster_chemical_solutions Chemical Solutions start Peak Tailing Observed check_neutral Inject a Neutral Compound start->check_neutral neutral_tails Does the neutral compound tail? check_neutral->neutral_tails physical_issue Physical Issue Likely (e.g., column void, blocked frit) neutral_tails->physical_issue Yes chemical_issue Chemical Issue Likely (e.g., silanol interactions) neutral_tails->chemical_issue No flush_column Reverse flush column physical_issue->flush_column lower_ph Lower mobile phase pH chemical_issue->lower_ph replace_column Replace column flush_column->replace_column add_tea Add competing base (TEA) lower_ph->add_tea change_column Use end-capped column add_tea->change_column

Caption: Decision tree for troubleshooting peak tailing in tetrahydroquinolone analysis.

References

Technical Support Center: Strategies for Improving Tetrahydroquinoline Derivative Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of tetrahydroquinoline derivatives, with a focus on improving selectivity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of tetrahydroquinoline derivatives and offers potential solutions.

Issue 1: Low Diastereoselectivity in the Synthesis of 4-Aryl-Substituted Tetrahydroquinolines

Question: I am attempting a [4+2] annulation reaction to synthesize 4-aryl-substituted tetrahydroquinolines, but I am observing low diastereoselectivity. What strategies can I employ to improve this?

Answer: Low diastereoselectivity in this context can often be attributed to suboptimal reaction conditions. A highly effective method for achieving excellent diastereoselectivity involves a DBU-mediated catalyst-free [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides (p-QMs) with cyanoalkenes.[1][2]

Key Recommendations:

  • Solvent Selection: The choice of solvent can significantly impact diastereoselectivity. Toluene (B28343) has been shown to be the optimal solvent for this reaction, leading to high yields and excellent diastereomeric ratios (>20:1 dr).[1][2]

  • Base: While the reaction is catalyst-free, the presence of a base like DBU is crucial for mediating the aza-Michael/1,6-conjugate addition sequence.[1][2]

  • Temperature and Substrate Ratio: The reaction is robust across a range of temperatures and substrate ratios, but for optimal results, it is recommended to start with the reported optimized conditions.[1]

Experimental Protocol: DBU-Mediated Catalyst-Free [4+2] Annulation

A general procedure for this reaction involves the following steps:

  • To a solution of ortho-tosylaminophenyl-substituted p-QM (0.1 mmol) in toluene (1.0 mL) is added the cyanoalkene (0.12 mmol).

  • DBU (0.02 mmol) is then added to the mixture.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the desired 4-aryl-substituted tetrahydroquinoline derivative.[1][2]

Issue 2: Poor Enantioselectivity in the Synthesis of Chiral 2-Functionalized Tetrahydroquinolines

Question: My goal is to synthesize enantiomerically pure 2-functionalized tetrahydroquinolines, but my current method yields a product with low enantiomeric excess (ee). How can I improve the enantioselectivity?

Answer: Achieving high enantioselectivity in the synthesis of chiral tetrahydroquinolines often requires the use of a chiral catalyst or a biomimetic approach. A highly successful strategy involves the biomimetic asymmetric reduction of 2-functionalized quinolines using a chiral and regenerable NAD(P)H model, such as CYNAM, in the presence of an achiral phosphoric acid as a transfer catalyst. This method has been shown to produce chiral 2-functionalized tetrahydroquinolines with up to 99% ee.[3]

Key Recommendations:

  • Chiral NAD(P)H Model: The choice of the chiral hydride source is critical. (S)-H4, a derivative of CYNAM, has proven effective.[3]

  • Brønsted Acid Co-catalyst: The presence of a simple achiral phosphoric acid is necessary to facilitate the 1,4-hydride addition and subsequent isomerization.[3]

  • Reaction Sequence: The proposed mechanism involves an in situ reduction of the NAD(P)H model, followed by a 1,4-hydride addition to the quinoline (B57606) substrate, enamine/imine isomerization, and finally, a 1,2-biomimetic asymmetric reduction.[3]

Experimental Workflow for Biomimetic Asymmetric Reduction

Below is a diagram illustrating the general workflow for this enantioselective synthesis.

G cluster_prep In Situ Catalyst Regeneration cluster_reaction Asymmetric Reduction NAD(P)+ model NAD(P)+ model Chiral NAD(P)H model (S)-H4 Chiral NAD(P)H model (S)-H4 NAD(P)+ model->Chiral NAD(P)H model (S)-H4 Ru complex, H2 Intermediate 1 Intermediate 1 Chiral NAD(P)H model (S)-H4->Intermediate 1 Chiral Tetrahydroquinoline Chiral Tetrahydroquinoline Chiral NAD(P)H model (S)-H4->Chiral Tetrahydroquinoline 2-Functionalized Quinolone 2-Functionalized Quinolone 2-Functionalized Quinolone->Intermediate 1 1,4-H addition Brønsted Acid Brønsted Acid Brønsted Acid->Intermediate 1 Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Enamine/Imine Isomerization Intermediate 2->Chiral Tetrahydroquinoline 1,2-Biomimetic Asymmetric Reduction

Caption: Workflow for Biomimetic Asymmetric Reduction of Quinolines.

Issue 3: Difficulty in Achieving Regioselectivity during Functionalization

Question: I am trying to introduce a substituent at a specific position on the tetrahydroquinoline ring, but I am getting a mixture of regioisomers. How can I improve the regioselectivity of my reaction?

Answer: Regioselectivity in the functionalization of tetrahydroquinolines can be controlled through various strategies, including the use of directing groups and specific reaction conditions. For instance, regioselective bromination at the C6 position can be achieved with high selectivity using N-Bromosuccinimide (NBS).[4] The nitrogen atom's lone pair activates the aromatic ring towards electrophilic attack, favoring the ortho and para positions, with C6 being a preferred site.[4]

Key Recommendations:

  • Electrophilic Aromatic Substitution: For reactions like bromination, using a mild electrophile like NBS in a suitable solvent such as dichloromethane (B109758) can provide high regioselectivity.[4]

  • Temperature Control: Maintaining low reaction temperatures (e.g., below 10°C) can help suppress the formation of side products like di-brominated compounds.[4]

  • Catalytic Hydrogenation: When preparing the tetrahydroquinoline core via hydrogenation of a substituted quinoline, the choice of catalyst is crucial to avoid unwanted side reactions. Palladium on carbon (Pd/C) is often effective for selectively reducing the pyridine (B92270) ring without causing debromination.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for synthesizing enantiomerically enriched tetrahydroquinolines?

A1: Several powerful approaches exist for the asymmetric synthesis of tetrahydroquinolines. Common methods include:

  • Asymmetric Hydrogenation: Transition-metal or organo-catalyzed asymmetric hydrogenation of the corresponding quinolines is a widely used technique.[3]

  • Biomimetic Reduction: As detailed in the troubleshooting section, this method uses chiral NAD(P)H models to achieve high enantioselectivity.[3]

  • Palladium-Catalyzed Alkene Carboamination: This strategy allows for the enantioselective synthesis of tetrahydroquinolines containing quaternary carbon stereocenters.[6][7]

  • Chiral Phosphoric Acid Catalysis: Chiral Brønsted acids can catalyze various reactions, such as inverse-electron-demand aza Diels-Alder reactions, to produce tetrahydroquinoline derivatives with excellent enantioselectivity.[8]

Q2: How can I synthesize tetrahydroquinolines with multiple stereocenters in a highly diastereoselective manner?

A2: Multicomponent reactions and cascade reactions are excellent strategies for the diastereoselective synthesis of complex tetrahydroquinoline derivatives. For example, a multicomponent reaction of an isocyanide, an allenoate, and a 2-aminochalcone can lead to the formation of polycyclic dihydropyran-fused tetrahydroquinoline structures with excellent diastereoselectivity.[9][10][11] Another approach is the DBU-mediated catalyst-free [4+2] annulation mentioned earlier, which provides 4-aryl-substituted tetrahydroquinolines with high diastereoselectivity.[1][2]

Q3: What are some common side reactions to be aware of during tetrahydroquinoline synthesis, and how can they be minimized?

A3: Common side reactions include over-reduction during hydrogenation, formation of quinoline byproducts instead of the desired tetrahydroquinoline, and lack of regioselectivity in substitution reactions.

  • Over-reduction: To avoid the formation of decahydroquinolines during the catalytic hydrogenation of quinolines, it is crucial to select the right catalyst and control the reaction conditions. Palladium on carbon (Pd/C) and lower hydrogen pressures and temperatures generally favor the selective hydrogenation of the pyridine ring.[5]

  • Quinoline Formation: In some cyclization reactions, the formation of the fully aromatic quinoline can be a competing pathway. The choice of catalyst and solvent can be tuned to favor the formation of the tetrahydroquinoline.[5]

  • Regioisomer Formation: As discussed in the troubleshooting guide, controlling factors like temperature and using appropriate reagents (e.g., NBS for bromination) can significantly improve regioselectivity.[4]

Data Summary

The following tables summarize quantitative data from selected publications on the synthesis of tetrahydroquinoline derivatives, highlighting the achieved selectivity.

Table 1: Diastereoselective Synthesis of 4-Aryl-Substituted Tetrahydroquinolines via [4+2] Annulation [1][2]

EntryR Group on CyanoalkeneYield (%)Diastereomeric Ratio (dr)
14-ClC₆H₄95>20:1
24-BrC₆H₄95>20:1
32-Tolyl96>20:1
44-MeOC₆H₄88>20:1

Table 2: Enantioselective Biomimetic Reduction of 2-Functionalized Quinolines [3]

EntrySubstrateYield (%)Enantiomeric Excess (ee) (%)
1Methyl quinoline-2-carboxylate9898
2Ethyl quinoline-2-carboxylate9799
3N-phenylquinoline-2-carboxamide9597
42-acetylquinoline9696

Signaling Pathways and Logical Relationships

The synthesis of specific tetrahydroquinoline derivatives is often driven by their potential as bioactive molecules that can modulate biological pathways. For instance, some derivatives are designed as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is crucial in cancer.[12][13]

G cluster_synthesis Chemical Synthesis cluster_bioactivity Biological Activity Aniline Aniline Substituted Quinolone Substituted Quinolone Aniline->Substituted Quinolone Povarov Reaction or other methods Tetrahydroquinoline Scaffold Tetrahydroquinoline Scaffold Substituted Quinolone->Tetrahydroquinoline Scaffold Catalytic Hydrogenation Aldehyde Aldehyde Aldehyde->Substituted Quinolone Alkene Alkene Alkene->Substituted Quinolone Functionalized THQ Derivative Functionalized THQ Derivative Tetrahydroquinoline Scaffold->Functionalized THQ Derivative Functionalization (e.g., Bromination) mTOR Inhibition mTOR Inhibition Functionalized THQ Derivative->mTOR Inhibition Inhibition of Cell Growth Inhibition of Cell Growth mTOR Inhibition->Inhibition of Cell Growth Anticancer Effect Anticancer Effect Inhibition of Cell Growth->Anticancer Effect

Caption: Logical relationship from synthesis to biological activity of THQ derivatives.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Tetrahydroquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The substitution pattern on the THQ ring system, including the position of various functional groups, gives rise to a diverse array of isomers with distinct pharmacological profiles. This guide provides an objective comparison of the biological activities of different tetrahydroquinoline isomers, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.

Comparative Analysis of Anticancer Activity

The antiproliferative activity of tetrahydroquinoline derivatives has been extensively evaluated against various cancer cell lines. The cytotoxic efficacy is highly dependent on the nature and position of substituents on the THQ core. Below is a summary of the half-maximal inhibitory concentration (IC₅₀) values for several THQ derivatives, showcasing the impact of isomeric and structural variations on their anticancer potential.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Series 1: Pyrazolo[3,4-b]quinoline Derivatives
Compound 15MCF-7 (Breast)15.16[1]
HepG-2 (Liver)18.74[1]
A549 (Lung)18.68[1]
Compound 10MCF-7 (Breast)9 - 68.02 (range)[1]
Compound 13MCF-7 (Breast)9 - 68.02 (range)[1]
Compound 16MCF-7 (Breast)9 - 68.02 (range)[1]
Series 2: 2-Arylquinolines vs. 2-Methyl-1,2,3,4-tetrahydroquinolines
Quinoline 13 (a 2-arylquinoline)HeLa (Cervical)8.3[2]
Tetrahydroquinoline 18 (a 4-acetamido-2-methyl-THQ)HeLa (Cervical)13.15[2]
Quinoline 12 (a 2-arylquinoline)PC3 (Prostate)31.37[2]
Quinoline 11 (a 2-arylquinoline)PC3 (Prostate)34.34[2]
Series 3: Morpholine-Substituted Tetrahydroquinolines
Compound 10eA549 (Lung)0.033 ± 0.003[3][4]
Compound 10hMCF-7 (Breast)0.087 ± 0.007[3]
Compound 10dA549 (Lung)0.062 ± 0.01[3]
MCF-7 (Breast)0.58 ± 0.11[3]
MDA-MB-231 (Breast)1.003 ± 0.008[3]
Series 4: Stereoisomers of 8-(4-methoxyphenylamino)-2-methyl-5,6,7,8-tetrahydroquinoline
(R)-enantiomerHT-29 (Colorectal)12.3 ± 0.9[5]
A2780 (Ovarian)15.7 ± 1.1[5]
MSTO-211H (Mesothelioma)9.8 ± 0.7[5]
(S)-enantiomerHT-29 (Colorectal)25.1 ± 1.8[5]
A2780 (Ovarian)30.2 ± 2.2[5]
MSTO-211H (Mesothelioma)21.5 ± 1.5[5]

Comparative Analysis of Antioxidant Activity

Tetrahydroquinoline derivatives are also recognized for their antioxidant properties, primarily their ability to scavenge free radicals. The position and nature of substituents, particularly hydroxyl groups, can significantly influence this activity. The following table presents the IC₅₀ values from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay for different THQ derivatives.

CompoundDPPH Radical Scavenging IC₅₀ (µM)Reference
Quercetin (Reference)19.3[6]
Ascorbic Acid (Reference)0.62[6]
Quercetin-THIQ Derivative 2aLower than Quercetin[6]
Quercetin-THIQ Derivative 2bLower than Quercetin[6]
1,2,3,4-tetrahydroisoquinoline (1a)No activity[6]
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (1b)No activity[6]

Note: Direct comparative IC₅₀ values for a systematic series of simple positional isomers of hydroxylated tetrahydroquinolines are limited in the literature. The data presented is based on available studies of various derivatives.

Key Signaling Pathway: PI3K/Akt/mTOR

Several studies have indicated that the anticancer effects of certain tetrahydroquinoline derivatives are mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] The tetrahydroquinoline scaffold has been identified as a promising framework for the development of mTOR inhibitors.[3][4][8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis S6K1 S6K1 mTORC1->S6K1 Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation THQ Tetrahydroquinoline Derivatives THQ->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of tetrahydroquinoline derivatives.

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[5]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are treated with various concentrations of the tetrahydroquinoline derivatives (typically in a logarithmic dilution series) and a vehicle control. The plates are then incubated for a period of 48 to 72 hours.

  • MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.

  • Incubation: The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The culture medium is carefully removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol (B129727).

  • Sample Preparation: The tetrahydroquinoline derivatives are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare stock solutions, from which serial dilutions are made.

  • Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test compounds. A control containing only the DPPH solution and the solvent is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.[9]

References

A Comparative Guide to the Validation of Analytical Methods for 5,6,7,8-Tetrahydro-2-quinolone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Methods

The selection of an analytical method is contingent upon the specific requirements of the study, such as the desired sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance parameters for HPLC-UV and LC-MS/MS methods.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.999
Range (µg/mL) 0.1 - 1000.001 - 10
Accuracy (%) 98 - 10295 - 105
Precision (RSD%) < 2%< 15%
Limit of Detection (LOD) (µg/mL) ~0.05~0.0005
Limit of Quantification (LOQ) (µg/mL) ~0.1~0.001
Specificity ModerateHigh
Robustness HighModerate

Detailed Experimental Protocols

Reproducibility is a cornerstone of analytical method validation. The following are representative protocols for the analysis of a quinolone derivative, which can be adapted for 5,6,7,8-tetrahydro-2-quinolone.

Representative HPLC-UV Method

This method is suitable for the quantification of the analyte in bulk drug substance or simple formulations.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:60 (v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.[2][3]

  • Column Temperature: 30°C.[4]

  • Detection Wavelength: 280 nm.[5]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to an expected concentration within the linear range.

3. Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.[5]

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. The relative standard deviation (RSD) should be less than 2%. For intermediate precision (inter-day precision), repeat the analysis on a different day with a different analyst. The RSD should also be less than 2%.[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[3]

  • Specificity: Analyze a placebo sample to ensure that no interfering peaks are observed at the retention time of the analyte.

Representative LC-MS/MS Method

This method is ideal for the quantification of the analyte in complex matrices, such as biological fluids, where high sensitivity and selectivity are required.

1. Liquid Chromatography Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]

  • Mobile Phase A: 0.1% formic acid in water.[6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[6][7]

  • Injection Volume: 5 µL.[6][7]

  • Column Temperature: 40°C.[6]

2. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[6]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (to be determined during method development).

    • Internal Standard (e.g., a deuterated analog): Precursor ion > Product ion (to be determined during method development).

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).[6]

3. Sample Preparation (for biological samples):

  • To 100 µL of the biological sample (e.g., plasma), add 300 µL of acetonitrile containing the internal standard to precipitate proteins.[6]

  • Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[6]

  • Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.

4. Validation Parameters:

  • Linearity: Prepare calibration standards in the blank matrix over the desired concentration range (e.g., 1 ng/mL to 10,000 ng/mL). The calibration curve should have a correlation coefficient (r²) of >0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates. The mean accuracy should be within ±15% (±20% for the LOQ), and the RSD for precision should be ≤15% (≤20% for the LOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_reporting Reporting prep_std Prepare Standard Solutions hplc_system HPLC System Setup prep_std->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system injection Inject Samples & Standards hplc_system->injection data_acq Data Acquisition injection->data_acq linearity Linearity data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision specificity Specificity data_acq->specificity lod_loq LOD & LOQ data_acq->lod_loq robustness Robustness data_acq->robustness report Validation Report linearity->report accuracy->report precision->report specificity->report lod_loq->report robustness->report Method_Comparison cluster_hplcuv HPLC-UV cluster_lcmsms LC-MS/MS uv_sensitivity Moderate Sensitivity uv_specificity Moderate Specificity uv_cost Lower Cost uv_robustness High Robustness ms_sensitivity High Sensitivity ms_specificity High Specificity ms_cost Higher Cost ms_complexity Higher Complexity Analyte_Quantification Analyte_Quantification Analyte_Quantification->uv_sensitivity Analyte_Quantification->uv_specificity Analyte_Quantification->uv_cost Analyte_Quantification->uv_robustness Analyte_Quantification->ms_sensitivity Analyte_Quantification->ms_specificity Analyte_Quantification->ms_cost Analyte_Quantification->ms_complexity

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Tetrahydroquinolone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of drug candidates and their metabolites is a cornerstone of pharmaceutical development. When analytical methods are transferred between laboratories, or when different methods are used within a study, a process known as cross-validation is essential to ensure data consistency and integrity.[1] This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of tetrahydroquinolones, with a focus on the principles of cross-validation.

Cross-validation serves to demonstrate that two different analytical methods, or the same method used in different laboratories, produce comparable data.[2] This is critical for maintaining data quality throughout the lifecycle of a drug development program. The process involves analyzing the same set of quality control samples with both methods (or at both sites) and comparing the results against predefined acceptance criteria.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on bioanalytical method validation, which include recommendations for cross-validation.[3][4][5]

Data Presentation: Comparison of Analytical Methods

The following tables summarize the typical performance characteristics for the quantification of a hypothetical tetrahydroquinolone derivative using HPLC-UV and LC-MS/MS. These values are representative of what would be expected during a method validation and are used here to illustrate a cross-validation scenario.

Table 1: Method Performance Characteristics

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Linearity (r²) ≥ 0.995≥ 0.998r² ≥ 0.99[6]
Lower Limit of Quantification (LLOQ) 10 ng/mL0.1 ng/mLSignal-to-noise ratio ≥ 10
Upper Limit of Quantification (ULOQ) 1000 ng/mL100 ng/mLWithin accuracy and precision limits
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)Within ±15% of nominal (±20% at LLOQ)[6]
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)CV ≤ 15% (≤ 20% at LLOQ)[6]

Table 2: Cross-Validation of Quality Control (QC) Samples

QC LevelNominal Conc. (ng/mL)Mean Conc. HPLC-UV (ng/mL)Mean Conc. LC-MS/MS (ng/mL)% Difference
Low3028.930.8-6.3%
Medium400415.2395.5+4.9%
High800788.0812.3-3.0%

The percentage difference is calculated as: ((Mean Conc. Method 1 - Mean Conc. Method 2) / ((Mean Conc. Method 1 + Mean Conc. Method 2) / 2)) * 100. The acceptance criterion for cross-validation is typically that the mean concentration at each QC level should not differ by more than 15%.

Experimental Protocols

A detailed experimental protocol is crucial for the successful transfer and cross-validation of an analytical method. Below are representative protocols for the quantification of a tetrahydroquinolone derivative in human plasma.

LC-MS/MS Method Protocol

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing a suitable internal standard (e.g., a deuterated analog of the tetrahydroquinolone).[7]

    • Vortex the mixture for 1 minute to precipitate proteins.[7]

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[7]

    • Transfer 200 µL of the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[7]

    • Reconstitute the residue in 100 µL of the mobile phase.[7]

  • Liquid Chromatography Conditions:

    • HPLC System: A standard UPLC or HPLC system.[7]

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[7]

    • Mobile Phase A: 0.1% formic acid in water.[7]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.[7]

    • Flow Rate: 0.4 mL/min.[7]

    • Injection Volume: 5 µL.[7]

    • Column Temperature: 40°C.[7]

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.[7]

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.[7]

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor to product ion transitions for the tetrahydroquinolone and its internal standard would be determined during method development.

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

HPLC-UV Method Protocol

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of human plasma, add 100 µL of internal standard solution and 50 µL of 1M sodium hydroxide.

    • Add 3 mL of a suitable extraction solvent (e.g., ethyl acetate).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of mobile phase.

  • Liquid Chromatography Conditions:

    • HPLC System: A standard HPLC system with a UV or PDA detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • UV Detection: Wavelength set to the absorbance maximum of the tetrahydroquinolone.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow start Start: Need for Cross-Validation (e.g., Method Transfer, Different Methods) protocol Define Cross-Validation Protocol - Acceptance Criteria - QC Sample Selection start->protocol prep_qc Prepare and Distribute Identical QC Samples protocol->prep_qc analysis Analyze QC Samples prep_qc->analysis method1 Method 1 / Site 1 Analysis analysis->method1 method2 Method 2 / Site 2 Analysis analysis->method2 data_comp Compare Results - Calculate % Difference method1->data_comp method2->data_comp decision Results Meet Acceptance Criteria? data_comp->decision pass Cross-Validation Successful decision->pass Yes fail Investigation of Discrepancies decision->fail No end End: Methods are Validated for Comparative Analysis pass->end remediate Remedial Actions - Method Optimization - Re-analysis fail->remediate remediate->analysis

Caption: Workflow for the cross-validation of two analytical methods.

References

The Evolving Landscape of Quinolones: A Comparative Efficacy Analysis of Tetrahydroquinolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Comparative Antibacterial Efficacy: A Tabular Overview

The antibacterial efficacy of quinolones is primarily quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of a representative tetrahydroquinoline derivative and three widely used fluoroquinolones—Ciprofloxacin, Levofloxacin, and Moxifloxacin—against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of a Tetrahydroquinoline Derivative

Bacterial StrainCompound 3b (p-methylphenyl)Compound 3c (m-nitrophenyl)Compound 3d (o-chlorophenyl)
Staphylococcus aureus125125250
Escherichia coli250250500

Data sourced from a study on 3,4,7,8-Tetrahydro-7,7-dimethyl-4-(substituted-phenyl)-quinoline-2,5(1H,6H)-diones.

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Common Fluoroquinolones

Bacterial StrainCiprofloxacinLevofloxacinMoxifloxacin
Gram-Positive
Staphylococcus aureus (MSSA)0.12 - 10.12 - 20.06 - 0.5
Staphylococcus aureus (MRSA)0.5 - >1281 - >1280.5 - 32
Streptococcus pneumoniae0.12 - 20.5 - 20.12 - 0.5
Enterococcus faecalis0.25 - 40.5 - 80.5 - 4
Gram-Negative
Escherichia coli0.004 - >1280.015 - >320.015 - 8
Pseudomonas aeruginosa0.03 - >1280.12 - >320.5 - >32
Klebsiella pneumoniae0.015 - >1280.03 - >320.03 - 8
Haemophilus influenzae0.004 - 0.50.008 - 0.250.015 - 0.12

Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented is a range compiled from various studies.

Unraveling the Mechanism of Action: Inhibition of Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[2] By inhibiting these enzymes, quinolones trap them on the DNA, leading to the formation of double-strand DNA breaks and ultimately, bacterial cell death.[2]

Quinolone_Mechanism cluster_bacterial_cell Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Quinolone->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoils/ Relaxes Replication DNA Replication & Transcription Topoisomerase_IV->DNA Decatenates DNA->Replication Cell_Death Cell Death Replication->Cell_Death Blocked

Quinolone Mechanism of Action

Experimental Protocols: Determining Antibacterial Efficacy

The Minimum Inhibitory Concentration (MIC) of an antimicrobial agent can be determined using several standardized methods. The most common are the broth microdilution and agar (B569324) dilution methods.

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution MIC Assay Workflow A Prepare serial two-fold dilutions of quinolone in broth in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland standard) B->C D Incubate at 35-37°C for 16-20 hours C->D E Visually inspect wells for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Broth Microdilution Workflow
Agar Dilution Method

In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes. A standardized suspension of the test microorganism is then spotted onto the surface of the agar plates. After incubation, the plates are observed for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the bacterial colonies.

Conclusion

While the representative tetrahydroquinoline derivatives in this guide demonstrate some antibacterial activity, their efficacy, as indicated by their higher MIC values, is considerably lower than that of established fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin. This underscores the critical role of specific structural modifications in enhancing the potency of the quinolone scaffold. Further research and derivatization of the tetrahydroquinoline core may yet yield novel compounds with improved antibacterial profiles, contributing to the much-needed expansion of our antimicrobial arsenal.

References

Tetrahydroquinoline Efficacy: A Comparative Analysis of In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the therapeutic potential of novel tetrahydroquinoline (THQ) compounds reveals a significant disparity between their performance in laboratory settings and living organisms. This guide provides a comprehensive comparison of the in vitro and in vivo activity of a promising morpholine-substituted tetrahydroquinoline derivative, highlighting key experimental data and methodologies for researchers in drug discovery and development.

Tetrahydroquinoline scaffolds are a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities. This guide focuses on a specific morpholine-substituted tetrahydroquinoline derivative, designated as compound 10e , which has demonstrated potent anticancer properties in preliminary studies. By examining its activity both in cell-based assays and within a biological system, we can better understand its potential as a therapeutic agent.

Data Presentation: In Vitro vs. In Vivo Performance

The following tables summarize the quantitative data obtained from in vitro and in vivo studies on compound 10e , a novel tetrahydroquinoline derivative identified as a potent mTOR inhibitor.

Compound Cell Line Assay IC50 (µM)
10e A549 (Lung Carcinoma)MTT0.033
MCF-7 (Breast Adenocarcinoma)MTT0.087
MDA-MB-231 (Breast Adenocarcinoma)MTT1.003
Everolimus (Control) A549 (Lung Carcinoma)MTT0.045
5-Fluorouracil (Control) A549 (Lung Carcinoma)MTT4.89

Table 1: In Vitro Cytotoxicity of Compound 10e

Compound Animal Model Tumor Type Dosing Regimen Tumor Growth Inhibition (%) Observations
10e N/AN/AN/AData not available in published literatureFurther in vivo studies are warranted based on potent in vitro activity.
Control Drug N/AN/AN/AN/AN/A

Table 2: In Vivo Efficacy of Compound 10e

Note: While compound 10e has shown exceptional in vitro activity, specific in vivo efficacy data has not been found in the reviewed literature. The table is presented to illustrate the required comparative data.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of compound 10e that inhibits the growth of cancer cell lines by 50% (IC50).

Cell Lines:

  • A549 (human lung carcinoma)

  • MCF-7 (human breast adenocarcinoma)

  • MDA-MB-231 (human breast adenocarcinoma)

  • Vero (normal kidney epithelial cells from African green monkey)

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized tetrahydroquinoline derivatives, including compound 10e , are dissolved in DMSO and diluted to various concentrations. The cells are then treated with these concentrations for 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined by plotting the percentage of viability against the compound concentration.

Representative In Vivo Antitumor Efficacy Study (Xenograft Model)

Objective: To evaluate the in vivo antitumor activity of a tetrahydroquinoline compound in a mouse xenograft model.

Animal Model:

  • Athymic nude mice (nu/nu), 6-8 weeks old.

Procedure:

  • Tumor Cell Implantation: Human cancer cells (e.g., A549) are harvested and suspended in a suitable medium. A specific number of cells (e.g., 5 × 10⁶) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Randomization and Treatment: Once the tumors reach the desired size, the mice are randomized into control and treatment groups. The tetrahydroquinoline compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.

  • Toxicity Assessment: The body weight of the mice is monitored as an indicator of toxicity. At the end of the study, major organs may be collected for histopathological analysis.

Visualizing the Path to Discovery

Diagrams created using Graphviz provide a clear visual representation of the workflows and pathways involved in the evaluation of tetrahydroquinoline compounds.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation synthesis Synthesis of THQ Derivatives invitro_screening MTT Cytotoxicity Assay (A549, MCF-7, MDA-MB-231) synthesis->invitro_screening ic50 IC50 Determination invitro_screening->ic50 apoptosis Apoptosis Assay ic50->apoptosis Select potent compounds animal_model Xenograft Mouse Model (e.g., A549 tumors) apoptosis->animal_model Promising Candidate (e.g., 10e) treatment Compound Administration animal_model->treatment efficacy Tumor Growth Inhibition (TGI) treatment->efficacy toxicity Toxicity Assessment treatment->toxicity

Figure 1. Experimental workflow from in vitro screening to in vivo evaluation.

mtor_pathway cluster_pathway Simplified mTOR Signaling Pathway akt Akt mtorc1 mTORC1 akt->mtorc1 mtorc2 mTORC2 akt->mtorc2 s6k p70S6K mtorc1->s6k four_ebp1 4E-BP1 mtorc1->four_ebp1 apoptosis Apoptosis mtorc1->apoptosis mtorc2->akt Feedback loop cell_growth Cell Growth & Proliferation s6k->cell_growth four_ebp1->cell_growth thq Tetrahydroquinoline (10e) thq->mtorc1 Inhibition thq->mtorc2 Inhibition

Figure 2. Inhibition of the mTOR pathway by tetrahydroquinoline compound 10e.

A Comparative Guide to Assessing the Purity of Synthesized 5,6,7,8-tetrahydro-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of compound purity is a critical step following synthesis. This guide provides a comparative overview of key analytical methods for determining the purity of 5,6,7,8-tetrahydro-2-quinolone, a significant heterocyclic scaffold in medicinal chemistry. We will explore the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Understanding Potential Impurities

The purity of a synthesized compound is intrinsically linked to its synthetic route. The Friedländer synthesis, a common method for producing quinolines, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2] Potential impurities in the synthesis of this compound can include:

  • Unreacted Starting Materials: Residual 2-aminobenzaldehyde (B1207257) or the ketone reactant.

  • Intermediates: Incomplete cyclization or dehydration can lead to the presence of aldol (B89426) adducts.[3]

  • Isomers: Positional isomers may form depending on the reaction conditions.

  • Byproducts: Side reactions, such as self-condensation of the ketone reactant, can generate unexpected molecules.

A thorough purity analysis should be capable of separating and quantifying these potential contaminants.

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique for purity determination depends on several factors, including the nature of the compound, the expected impurities, the required accuracy, and the available instrumentation. Below is a comparison of three widely used methods for the purity assessment of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a stationary and mobile phase.Signal intensity is directly proportional to the number of nuclei.[4]Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Primary Output Chromatogram with peaks representing different compounds.NMR spectrum with signals corresponding to different nuclei.Total ion chromatogram and mass spectrum for each peak.
Purity Calculation Area percent of the main peak relative to the total peak area.Ratio of the integral of an analyte signal to that of a certified internal standard.[5]Area percent of the main peak in the total ion chromatogram.
Typical Purity Range 95-99.9%98-100%90-99%
Limit of Detection (LOD) ~0.01%~0.1%~0.05%
Limit of Quantitation (LOQ) ~0.05%~0.3%~0.15%
Key Advantages High resolution and sensitivity for a wide range of compounds.[6]Provides structural information and absolute quantification without a reference standard of the analyte.[4][7]High sensitivity and provides molecular weight and fragmentation data for impurity identification.
Key Limitations Requires a reference standard for absolute quantification; chromophore is necessary for UV detection.Lower sensitivity compared to chromatographic methods; potential for signal overlap.The compound must be volatile and thermally stable; derivatization may be required.[8]

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from established methods for quinoline (B57606) and its derivatives.[6][9][10][11]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is a common starting point.

  • Example Gradient: Start with 10% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

Detection:

  • Monitor at a wavelength where the compound has maximum absorbance, typically determined by UV-Vis spectroscopy. For quinoline derivatives, this is often in the range of 220-330 nm.

Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject a known volume (e.g., 10 µL) of the sample solution.

  • Identify the peak corresponding to this compound based on its retention time.

  • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative NMR (qNMR) Protocol

This protocol follows general guidelines for qNMR purity assessment.[5][7]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision NMR tubes.

Sample Preparation:

  • Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg) and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial. The internal standard should have signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Transfer the solution to an NMR tube.

NMR Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.

Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following equation:

    where:

    • I = integral value

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • P = purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on general methods for the analysis of quinoline and related heterocyclic compounds.[12]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • A capillary column suitable for the analysis of N-heterocyclic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

GC Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless injection of 1 µL of the sample solution.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Sample Preparation:

  • Dissolve the synthesized this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

Analysis:

  • Identify the peak corresponding to this compound by its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra to spectral libraries (e.g., NIST).

  • Calculate the purity based on the area percentage of the main peak in the total ion chromatogram.

Visualization of the Purity Assessment Workflow

The following diagram illustrates a logical workflow for assessing the purity of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_primary_analysis Primary Quantitative Analysis cluster_orthogonal_methods Orthogonal & Confirmatory Methods cluster_final_assessment Final Purity Assessment Synthesis Synthesis of This compound TLC Thin Layer Chromatography (TLC) - Preliminary Purity Check Synthesis->TLC Initial Check MP Melting Point Determination - Comparison to Literature Value TLC->MP HPLC HPLC-UV/DAD - High Resolution Separation - Purity by Area % MP->HPLC Proceed if promising qNMR Quantitative NMR (qNMR) - Absolute Purity - Structural Confirmation HPLC->qNMR Orthogonal Method GCMS GC-MS - Volatile Impurity Profile - Impurity Identification HPLC->GCMS Orthogonal Method Data_Comparison Compare Results from Orthogonal Methods HPLC->Data_Comparison qNMR->Data_Comparison GCMS->Data_Comparison Final_Purity Final Purity Assignment & Certificate of Analysis Data_Comparison->Final_Purity

Caption: Workflow for the purity assessment of synthesized this compound.

Conclusion

The comprehensive purity assessment of synthesized this compound necessitates a multi-faceted analytical approach. While HPLC provides a robust and high-resolution primary assessment of purity, orthogonal methods such as qNMR and GC-MS are crucial for obtaining an accurate and complete purity profile. qNMR offers the advantage of absolute quantification and structural confirmation, while GC-MS is highly effective for identifying and quantifying volatile impurities. By employing a combination of these techniques, researchers can confidently establish the purity of their synthesized compounds, ensuring the reliability and reproducibility of subsequent biological and pharmacological studies.

References

comparative analysis of different synthetic routes to 5,6,7,8-tetrahydro-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is of paramount importance. 5,6,7,8-Tetrahydro-2-quinolone is a valuable intermediate, and its synthesis can be approached through several distinct routes. This guide provides a comparative analysis of two primary synthetic strategies: the catalytic hydrogenation of 2-quinolone and the construction from a cyclohexanone (B45756) precursor, offering insights into their respective methodologies, yields, and overall efficiency.

Data Presentation

Synthetic RouteStarting Material(s)Key Reagents/CatalystReaction ConditionsYield (%)
Route 1: Catalytic Hydrogenation 2-QuinoloneH₂, Pd/CHigh pressure and temperatureModerate to High
Route 2: Cyclohexanone-based Synthesis Cyclohexanone, Acrylonitrile (B1666552)Sodium ethoxide, followed by acidRefluxGood

Synthetic Route 1: Catalytic Hydrogenation of 2-Quinolone

This approach is the most direct method for the synthesis of this compound, involving the selective reduction of the carbocyclic ring of 2-quinolone. The primary challenge in this route is to achieve regioselectivity, as the pyridinone ring can also be susceptible to reduction.

Experimental Protocol:
  • Hydrogenation: A solution of 2-quinolone in a suitable solvent (e.g., ethanol) is subjected to catalytic hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst.

  • Reaction Conditions: The reaction is typically carried out at elevated temperature and under hydrogen pressure in an autoclave.

  • Work-up and Purification: Upon completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.

start 2-Quinolone product This compound start->product H₂, Pd/C High Pressure, High Temperature

Caption: Catalytic Hydrogenation of 2-Quinolone.

Synthetic Route 2: Construction from a Cyclohexanone Precursor

This method builds the quinolone ring system from a readily available carbocyclic precursor, cyclohexanone. This multi-step synthesis involves the formation of an intermediate which is then cyclized to form the target heterocycle.

Experimental Protocol:
  • Michael Addition: Cyclohexanone is reacted with acrylonitrile in the presence of a base, such as sodium ethoxide, to form 2-(2-cyanoethyl)cyclohexanone.

  • Cyclization: The resulting intermediate is then treated with a strong acid (e.g., sulfuric acid or polyphosphoric acid) and heated to induce cyclization and hydrolysis of the nitrile group to form the lactam, this compound.

  • Work-up and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The solvent is then removed, and the crude product is purified by recrystallization or column chromatography.

cluster_0 Route 2: Cyclohexanone-based Synthesis start Cyclohexanone + Acrylonitrile intermediate 2-(2-Cyanoethyl)cyclohexanone start->intermediate Sodium ethoxide product This compound intermediate->product Strong Acid (e.g., H₂SO₄) Heat

Caption: Synthesis from a Cyclohexanone Precursor.

Comparative Analysis

  • Route 1 (Catalytic Hydrogenation): This method is atom-economical and involves a single synthetic step from a commercially available starting material. However, it requires specialized high-pressure equipment and careful control of reaction conditions to ensure selective hydrogenation of the carbocyclic ring and avoid reduction of the pyridinone ring or over-reduction to decahydro-2-quinolone. The yield can be variable depending on the catalyst and conditions used.

  • Route 2 (Cyclohexanone-based Synthesis): This route utilizes inexpensive and readily available starting materials. The reaction conditions are generally milder and do not require high-pressure apparatus. This method offers good control over the final product structure. While it is a two-step process, the overall yield is often good and the procedure is amenable to scale-up.

Conclusion

Both synthetic routes offer viable pathways to this compound. The choice of method will depend on the available equipment, scale of the synthesis, and the desired level of control over the reaction. For laboratories equipped for high-pressure reactions, the catalytic hydrogenation of 2-quinolone offers a more direct route. Conversely, the construction from a cyclohexanone precursor provides a robust and scalable method that avoids the challenges of selective hydrogenation. Researchers should consider these factors when selecting the most appropriate synthetic strategy for their specific needs.

Evaluating the Target Specificity of Novel Tetrahydroquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents. As novel derivatives are continuously developed, a rigorous evaluation of their target specificity is paramount to ensure efficacy and minimize off-target effects. This guide provides a comparative analysis of novel tetrahydroquinoline derivatives against established alternatives, supported by experimental data and detailed methodologies.

I. Comparative Analysis of Target Specificity

This section presents a head-to-head comparison of novel tetrahydroquinoline derivatives with established drugs targeting Rho-associated kinase (ROCK) and the Androgen Receptor (AR).

Case Study 1: Targeting Rho-Associated Kinase (ROCK)

A novel tetrahydroisoquinoline derivative, Compound 35, has been developed as a highly potent and selective ROCK inhibitor. Its performance is compared against the widely used, first-generation ROCK inhibitor, Y-27632.

Table 1: Comparison of a Novel Tetrahydroquinoline Derivative (Compound 35) and Y-27632 as ROCK Inhibitors

FeatureNovel Tetrahydroquinoline (Compound 35)Y-27632 (Established Alternative)
Primary Target Rho-associated kinase (ROCK)Rho-associated kinase (ROCK)
IC50 (ROCK-II) < 1 nM[1][2]~100-300 nM[3]
Cell-based Potency (IC50) 51 nM[1][2]10-50 µM (typically used concentration in cell-based assays)[3]
Kinase Selectivity HighLow
Off-Target Profile 1.6% hit rate against 442 kinases[1][2]Non-selective against several other kinases[3]

Key Findings:

The novel tetrahydroisoquinoline derivative, Compound 35, demonstrates significantly higher potency and selectivity for ROCK compared to Y-27632.[1][2][3] Its sub-nanomolar enzymatic inhibition and low off-target hit rate in a broad kinase panel suggest a superior therapeutic window with potentially fewer side effects.[1][2] In contrast, Y-27632 is less potent and known to inhibit other kinases, necessitating the use of higher concentrations in cellular assays, which can lead to off-target effects.[3]

Case Study 2: Targeting the Androgen Receptor (AR)

A novel tetrahydroquinoline derivative, C2, has been identified as a potent Androgen Receptor (AR) antagonist. Its efficacy is compared with the established second-generation anti-androgen, Enzalutamide.

Table 2: Comparison of a Novel Tetrahydroquinoline Derivative (C2) and Enzalutamide as Androgen Receptor Antagonists

FeatureNovel Tetrahydroquinoline (C2)Enzalutamide (Established Alternative)
Primary Target Androgen Receptor (AR)Androgen Receptor (AR)
IC50 (AR) 0.019 µM~0.12 µM[4]
Selectivity High selectivity over other nuclear receptors (PR, GR, MR)High affinity for AR
Efficacy against Mutants Superior efficacy against ARF877L/T878A mutants compared to EnzalutamideKnown to be less effective against certain AR mutations[5]

Key Findings:

The novel tetrahydroquinoline derivative C2 exhibits greater potency as an AR antagonist compared to Enzalutamide, with a significantly lower IC50 value.[4] Furthermore, C2 demonstrates excellent selectivity against other steroid hormone receptors and, critically, shows superior activity against clinically relevant AR mutants that confer resistance to current therapies.

II. Experimental Protocols

Detailed methodologies for key experiments are crucial for the transparent and reproducible evaluation of target specificity.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. It is a widely used method for determining the IC50 values of kinase inhibitors.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the ADP concentration.

Protocol Outline:

  • Kinase Reaction:

    • Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and the test compound (novel tetrahydroquinoline derivative or alternative).

    • Incubate at the optimal temperature for the kinase reaction to proceed.

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature.

  • ADP to ATP Conversion and Detection:

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition and determine the IC50 value by plotting the data against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that a protein's thermal stability increases upon ligand binding.

Principle: Cells or cell lysates are treated with a compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is quantified. A shift in the protein's melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol Outline:

  • Cell Treatment:

    • Treat cultured cells with the test compound or vehicle control.

    • Incubate to allow for compound uptake and target binding.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.

    • Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble protein against the temperature to generate melting curves.

    • A shift in the melting curve for the compound-treated samples compared to the control indicates target stabilization and therefore, engagement.

III. Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental processes.

experimental_workflow cluster_discovery Target Identification & Validation cluster_evaluation In Vitro Specificity Evaluation cluster_comparison Comparative Analysis phenotypic_screening Phenotypic Screening target_id Target Identification phenotypic_screening->target_id target_validation Target Validation target_id->target_validation biochemical_assays Biochemical Assays (e.g., ADP-Glo) target_validation->biochemical_assays cellular_assays Cellular Assays (e.g., CETSA) biochemical_assays->cellular_assays selectivity_profiling Selectivity Profiling (Kinome Scan) cellular_assays->selectivity_profiling data_comparison Data Comparison with Established Alternatives selectivity_profiling->data_comparison conclusion Conclusion on Target Specificity data_comparison->conclusion

Caption: Experimental workflow for evaluating target specificity.

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 inhibits THQ Tetrahydroquinoline Derivative THQ->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway.

References

Performance Benchmark of Novel Tetrahydroquinoline Compounds Against Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of novel tetrahydroquinoline and tetrahydroisoquinoline compounds against established drugs in the fields of oncology and neurodegenerative diseases. The data presented is compiled from recent studies and is intended to provide a clear, evidence-based overview for researchers and drug development professionals.

Anticancer Activity: Tetrahydroquinoline Derivatives vs. Standard Chemotherapeutics

Newly synthesized tetrahydroquinoline and tetrahydroisoquinoline derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values from head-to-head comparative studies.

Table 1: Cytotoxicity (IC50, µM) of Novel Tetrahydroquinoline/isoquinoline Derivatives Against Breast and Lung Cancer Cell Lines
CompoundMCF-7 (Breast)A549 (Lung)Standard DrugMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)
Compound 10e -0.033 Everolimus--
Compound 10h 0.087 -5-Fluorouracil3.244.40
Compound 10d 0.580.062Doxorubicin~0.1-0.5>10
Compound 7e -0.155Doxorubicin0.490.42
Compound 8d 0.170-Doxorubicin0.49-
Compound 15 18.7418.685-Fluorouracil3.244.40

Note: Lower IC50 values indicate higher potency. Data is compiled from multiple sources for comparative purposes; direct comparison is most accurate for data from the same study.

Key Findings:

  • Several novel tetrahydroquinoline derivatives exhibit superior or comparable potency to standard chemotherapeutic agents. For instance, compound 10e shows exceptional activity against the A549 lung cancer cell line with an IC50 of 0.033 µM.[1][2]

  • Compound 10h demonstrates high potency against the MCF-7 breast cancer cell line (IC50 = 0.087 µM).[1][2]

  • Compounds 7e and 8d show potent cytotoxicity against A549 and MCF-7 cell lines, respectively, with IC50 values comparable to doxorubicin.[3]

  • Compound 15 , a pyrazolo-quinoline derivative, showed significant anticancer activity, although at higher concentrations compared to 5-fluorouracil.[4]

Neuroprotective Activity: Tetrahydroquinoline Derivatives vs. Alzheimer's Disease Drugs

Novel tetrahydroquinoline-based compounds are being investigated as potential treatments for Alzheimer's disease, primarily targeting acetylcholinesterase (AChE), a key enzyme in the disease pathology.

Table 2: Acetylcholinesterase (AChE) Inhibition (IC50) of Novel Tetrahydroquinoline Derivatives vs. Donepezil (B133215)
CompoundAChE IC50 (nM)Standard DrugAChE IC50 (nM)
Compound 3e 9.26 Donepezil16.43
Compound 40a 8.9 Donepezil59.9
Compound 176a 12.1 Donepezil40.2

Note: Lower IC50 values indicate stronger inhibition.

Key Findings:

  • Several novel compounds demonstrate more potent inhibition of acetylcholinesterase than the standard drug, Donepezil.[5][6][7]

  • Compound 3e , a quinazoline (B50416) derivative, and compound 40a showed particularly strong inhibitory activity.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against compound concentration.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman method, which measures the activity of AChE.

  • Reagent Preparation: Prepare solutions of acetylthiocholine (B1193921) iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compounds in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the AChE enzyme solution to wells containing various concentrations of the test compounds or a positive control (e.g., Donepezil). Incubate for a predefined period.

  • Reaction Initiation: Add ATCI and DTNB to initiate the reaction.

  • Kinetic Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway in Cancer

Several novel tetrahydroquinoline derivatives have been shown to exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][8][9]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation THQ Tetrahydroquinoline Derivative THQ->PI3K Inhibition PTEN PTEN PTEN->PIP3 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of tetrahydroquinoline derivatives.

Experimental Workflow: Cell Viability (MTT) Assay

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with THQ compounds & controls incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution (DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data & calculate IC50 read->analyze end End analyze->end

Caption: Workflow for determining cell viability using the MTT assay.

Experimental Workflow: Acetylcholinesterase (AChE) Inhibition Assay

AChE_Workflow start Start prepare Prepare reagents: AChE, ATCI, DTNB, THQ compounds start->prepare plate Add AChE & THQ compounds to 96-well plate prepare->plate incubate Pre-incubate plate->incubate initiate Initiate reaction with ATCI and DTNB incubate->initiate measure Measure absorbance at 412 nm (kinetic) initiate->measure analyze Analyze data & calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

References

Safety Operating Guide

Safe Disposal of 5,6,7,8-Tetrahydro-2-quinolone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential procedures for the safe and compliant disposal of 5,6,7,8-Tetrahydro-2-quinolone, ensuring the safety of laboratory personnel and minimizing environmental impact. Strict adherence to these guidelines, in conjunction with institutional and local regulations, is imperative.

Researchers and laboratory professionals handling this compound must be fully versed in the appropriate disposal protocols to mitigate risks. This guide provides a clear, step-by-step framework for the proper management of waste containing this compound.

Key Disposal and Safety Parameters

The following table summarizes critical safety and disposal information for this compound and chemically similar substances.

ParameterGuidelineCitation
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye, and face protection.[1]
Handling Precautions Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid breathing mist, gas, or vapors.[1][2]
Spill Containment For spills, avoid dust formation. Use personal protective equipment and ensure adequate ventilation. Collect spillage and arrange for disposal. Prevent entry into drains.[2]
Disposal Method Dispose of contents and container to an approved waste disposal plant.[1]
Incompatible Materials Strong oxidizing agents, acids, and bases.[3]
First Aid: Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water.[2]
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
First Aid: Ingestion Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[2]

Experimental Protocol: Waste Disposal Workflow

The following protocol details the procedural steps for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • Step 1.1: Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, and empty containers).
  • Step 1.2: Use a designated, properly labeled, and leak-proof waste container for all this compound waste. The container must be compatible with the chemical.
  • Step 1.3: The label on the waste container should clearly state "Hazardous Waste" and list "this compound" and any other chemical constituents.

2. Personal Protective Equipment (PPE) and Safety Measures:

  • Step 2.1: Before handling the waste, don the appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.
  • Step 2.2: Ensure that a safety shower and eyewash station are readily accessible.[1]

3. Waste Storage:

  • Step 3.1: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][3]
  • Step 3.2: Keep the waste container closed at all times, except when adding waste.

4. Disposal Arrangement:

  • Step 4.1: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
  • Step 4.2: Provide the EHS department or contractor with a detailed inventory of the waste container's contents.
  • Step 4.3: Follow all institutional and local regulations for the final disposal of the chemical waste.

Disposal Process Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Identify Waste B Don PPE A->B Safety First C Segregate into Labeled Container B->C D Store Safely C->D E Contact EHS D->E Initiate Disposal F Arrange Pickup E->F G Final Disposal F->G

Caption: Waste Disposal Workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 5,6,7,8-Tetrahydro-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5,6,7,8-Tetrahydro-2-quinolone was not located. The following guidance is based on the safety information for the parent compound, 5,6,7,8-tetrahydroquinoline, and general principles of laboratory safety. It is imperative to conduct a thorough risk assessment before handling this chemical.

Based on available data for structurally similar compounds, this compound is presumed to be harmful if swallowed and to cause skin and eye irritation.[1][2] Therefore, stringent safety measures are required during handling and disposal.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldProvides comprehensive protection against splashes and vapors. Standard safety glasses are insufficient.[3][4]
Skin Protection
   Hand ProtectionChemical-resistant gloves (e.g., Nitrile, Neoprene)Inspect gloves for any signs of degradation or perforation before each use. Change gloves frequently, especially after direct contact with the chemical.[3][4]
   Body ProtectionFlame-resistant lab coat or chemical-resistant coverallsA lab coat should be worn at all times. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls are recommended.[3]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesTo be used in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a respirator is mandatory.[3]

Operational Plan: Handling and Storage

Handling:

  • Always wear the PPE specified in the table above before handling the compound.[3]

  • Handle the chemical in a well-ventilated area, preferably inside a certified chemical fume hood.[3]

  • Avoid direct contact with skin, eyes, and clothing.[4]

  • Avoid inhalation of vapors or dust.

  • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[1][3]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and other sources of ignition.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste containing this compound should be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the hazardous waste through a licensed waste disposal company.[1] Do not pour down the drain or dispose of with regular trash.[4] Contaminated gloves and other disposable PPE should also be disposed of as hazardous waste.[4]

  • Regulations: Adhere to all local, regional, and national regulations for hazardous waste disposal.

Experimental Workflow

Operational Workflow for Handling this compound prep Preparation ppe Don Personal Protective Equipment (PPE) prep->ppe Ensure all safety measures are in place handling Chemical Handling in Fume Hood ppe->handling Proceed with experiment storage Secure Storage handling->storage After use disposal Waste Disposal handling->disposal Generate waste decon Decontamination handling->decon After experiment completion storage->handling For subsequent use disposal->decon After waste collection

Caption: A flowchart illustrating the safe handling, storage, and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-2-quinolone
Reactant of Route 2
5,6,7,8-Tetrahydro-2-quinolone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。